Technical Documentation Center

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate
  • CAS: 1116656-05-3

Core Science & Biosynthesis

Foundational

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate: Chemical Structure, Properties, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction & Chemical Identity As a Senior Application Scientist specializing in heterocyclic chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction & Chemical Identity

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter scaffolds that serve as the backbone for next-generation therapeutics. Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (CAS: 1116656-05-3) is one such bifunctional building block. Featuring a pyrazole core flanked by a 3-carboxylate ester and a 5-ethoxy ether, this molecule offers orthogonal reactivity. The ester serves as a versatile synthetic handle for amidation or hydrolysis, while the ethoxy group provides critical steric and electronic tuning necessary for target protein engagement[1].

This whitepaper dissects the physicochemical properties, structural tautomerism, regioselective synthesis, and advanced applications of this compound in modern drug discovery, specifically in the realms of targeted protein degradation (PROTACs) and enzyme inhibition[1][2].

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior in downstream synthetic steps and its contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates[3].

PropertyValue
IUPAC Name Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate
CAS Number 1116656-05-3
Molecular Formula C₈H₁₂N₂O₃
Molecular Weight 184.19 g/mol
Hydrogen Bond Donors 1 (N-H of the pyrazole ring)
Hydrogen Bond Acceptors 4 (N, O, O, O)
Topological Polar Surface Area (TPSA) 67.5 Ų
Physical State White to off-white solid[1]

Structural Chemistry: Tautomerism & Causality

A critical aspect of pyrazole chemistry is tautomerism. The precursor to our target molecule, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, exists in a dynamic equilibrium with its keto form (pyrazolin-5-one). This keto-enol tautomerism can complicate downstream coupling reactions by introducing nucleophilic ambiguity.

By converting the 5-hydroxyl group to a 5-ethoxy group, we effectively "lock" the molecule into its aromatic pyrazole tautomer .

  • The Causality: The O-alkylation eliminates the mobile proton required for keto-enol interconversion. This locked aromaticity is not merely a synthetic convenience; it is a structural necessity. In medicinal chemistry, a locked aromatic ring ensures predictable π-π stacking and hydrophobic interactions within the binding pockets of target enzymes, such as Histone Deacetylase 6 (HDAC6) or O-GlcNAcase (OGA)[1][2].

Regioselective Synthesis Methodology

Synthesizing Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate requires strict regiocontrol. The challenge lies in selectively alkylating the exocyclic oxygen (O-alkylation) rather than the endocyclic pyrazole nitrogen (N-alkylation). Below is a field-proven, self-validating protocol designed to maximize O-alkylation under kinetic control.

Step-by-Step Protocol: Regioselective O-Alkylation

Objective: Achieve >95% regioselectivity for O-alkylation to yield the target compound.

  • Substrate Solvation: Dissolve 10.0 mmol of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

    • Causality: DMF, a polar aprotic solvent, effectively solvates the intermediate phenoxide-like anion without hydrogen-bonding to it, thereby maximizing its nucleophilicity.

  • Selective Deprotonation: Add 15.0 mmol of finely milled anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the highly acidic enol-hydroxyl group (pKa ~7-8) without abstracting the less acidic pyrazole ring nitrogen proton (pKa ~14). This directs the subsequent electrophilic attack exclusively to the oxygen atom.

  • Electrophilic Addition (Kinetic Trapping): Cool the reaction mixture to 0 °C using an ice bath. Add 12.0 mmol of iodoethane dropwise over 15 minutes.

    • Causality: Iodoethane is a superior electrophile for Sₙ2 reactions. Maintaining the reaction at 0 °C suppresses the thermodynamic N-alkylation pathway, kinetically favoring the desired O-alkylation.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to 25 °C, stirring for 12 hours[2].

  • Quenching and Extraction: Pour the mixture into 100 mL of ice-cold distilled water. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL).

    • Causality: Aqueous LiCl is highly effective at partitioning residual DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel; EtOAc in heptane 0/100 to 20/80)[2].

Synthesis_Workflow A Ethyl 5-hydroxy-1H- pyrazole-3-carboxylate (Starting Material) B Deprotonation (K2CO3, DMF) A->B Mild Base C O-Alkylation (Iodoethane, 0 °C) B->C SN2 Attack D Ethyl 5-ethoxy-1H- pyrazole-3-carboxylate (Target Compound) C->D Kinetic Control

Fig 1: Regioselective O-alkylation workflow for synthesizing the target pyrazole.

Advanced Applications in Drug Discovery

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is highly prized in medicinal chemistry for its ability to be rapidly elaborated into complex pharmacophores.

A. Targeted Protein Degradation (HDAC6 PROTACs)

Recent breakthroughs (December 2024) have utilized this compound as a core starting material for discovering novel N-phenyl-5-propyl-1H-pyrazole-3-carboxamides[1]. By hydrolyzing the ethyl ester and coupling it with substituted anilines, researchers generated potent, selective inhibitors and degraders of Histone Deacetylase 6 (HDAC6)[1].

  • Mechanism of Action: These pyrazole-based compounds recruit E3 ubiquitin ligases to HDAC6, inducing its polyubiquitination and subsequent degradation via the ubiquitin-proteasome pathway[1]. This degradation mechanism has shown remarkable therapeutic efficacy in treating acute liver injury at sub-nanomolar concentrations (0.5 nM) without cytotoxicity to normal liver cells[1].

HDAC6_Pathway A Pyrazole-3-carboxamide PROTAC Degrader B Binding to HDAC6 Catalytic Domain A->B Target Engagement C Recruitment of E3 Ubiquitin Ligase B->C Ternary Complex D Polyubiquitination of HDAC6 Protein C->D Ubiquitin Transfer E 26S Proteasomal Degradation D->E Cleavage

Fig 2: Mechanism of HDAC6 degradation via the ubiquitin-proteasome system.

B. O-GlcNAcase (OGA) Inhibitors for Tauopathies

In the pursuit of treatments for neurodegenerative diseases like Alzheimer's and progressive supranuclear palsy, this pyrazole derivative is utilized to synthesize OGA inhibitors[2]. OGA is responsible for removing O-GlcNAc modifications from Tau proteins. Inhibiting OGA maintains Tau in a glycosylated state, which directly prevents the hyperphosphorylation and subsequent toxic aggregation of Tau tangles[2]. The 5-ethoxy group provides optimal steric bulk to fit the OGA binding pocket, while the pyrazole nitrogens engage in critical hydrogen bonding[2].

Analytical Characterization

To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required. The following spectral data serves as a self-validating benchmark for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate[4]:

  • Mass Spectrometry (LC/MS): [M + H]⁺ observed at 185.4 m/z (Theoretical exact mass: 184.08 m/z)[4].

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 9.61 (s, 1H, Pyrazole N-H)

    • δ 6.23 (s, 1H, Pyrazole C4-H)

    • δ 4.33 (q, J = 7.0 Hz, 2H, Ester -OCH₂-)

    • δ 4.15 (q, J = 7.1 Hz, 2H, Ether -OCH₂-)

    • δ 1.34 (t, J = 7.0 Hz, 3H, Ester -CH₃)

    • δ 1.25 (t, J = 7.1 Hz, 3H, Ether -CH₃)[4].

Note: The distinct quartets at 4.33 ppm and 4.15 ppm clearly differentiate the ester and ether methylene protons, confirming successful O-alkylation without N-alkylation interference.

Conclusion

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is far more than a simple intermediate; it is a meticulously designed chemical scaffold that dictates the success of complex drug discovery programs. By understanding its tautomeric stability, mastering its regioselective synthesis, and leveraging its structural geometry, medicinal chemists can rapidly deploy this molecule to target high-value disease pathways, from ubiquitin-mediated protein degradation to neuroprotective enzyme inhibition.

References

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury Source: ACS Publications (Journal of Medicinal Chemistry, Dec 2024) URL:[Link]

  • CA3102903A1 - Oga inhibitor compounds Source: Google Patents URL

Sources

Exploratory

Mechanism of Formation of Ethyl 5-Ethoxy-1H-pyrazole-3-carboxylate: A Comprehensive Technical Guide

Introduction & Strategic Context Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (CAS: 1116656-05-3) is a highly versatile heterocyclic building block extensively utilized in the development of novel therapeutics. Its structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (CAS: 1116656-05-3) is a highly versatile heterocyclic building block extensively utilized in the development of novel therapeutics. Its structural geometry provides a robust hydrogen-bonding network, making it a privileged scaffold for designing and 1[1]. The orthogonal reactivity of the C3-carboxylate and C5-ethoxy groups enables divergent late-stage functionalization, a critical requirement in modern drug discovery workflows.

Retrosynthetic Analysis and Strategic Design

The assembly of the 1H-pyrazole-3-carboxylate scaffold relies on the classical cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine. The retrosynthetic disconnection of ethyl 5-ethoxy-1H-pyrazole-3-carboxylate reveals two primary precursors:

  • Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate: The immediate precursor, requiring regioselective O-alkylation.

  • Diethyl oxalacetate (or its sodium enolate): The C4 building block, generated via the Claisen condensation of diethyl oxalate and ethyl acetate.

Workflow A Diethyl Oxalate + Ethyl Acetate B Claisen Condensation (NaOEt, EtOH) A->B C Diethyl Oxalacetate (Sodium Enolate) B->C D Cyclocondensation (NH2NH2·HCl, AcOH) C->D E Ethyl 5-hydroxy-1H- pyrazole-3-carboxylate D->E F O-Ethylation (EtI, K2CO3, DMF) E->F G Ethyl 5-ethoxy-1H- pyrazole-3-carboxylate F->G

Fig 1: Overall synthetic workflow for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate.

Step-by-Step Mechanistic Pathway

Phase 1: Formation of the 1,3-Dicarbonyl Equivalent

The synthesis initiates with the crossed Claisen condensation of ethyl acetate and diethyl oxalate in the presence of sodium ethoxide. The ethoxide base deprotonates ethyl acetate to form an ester enolate, which subsequently attacks the electrophilic carbonyl carbon of diethyl oxalate. Elimination of an ethoxide leaving group yields diethyl oxalacetate. In highly basic media, this intermediate is isolated as its stable enolate salt, 2[2], preventing unwanted self-condensation and degradation.

Phase 2: Cyclocondensation and Tautomerization

The core pyrazole ring is constructed via a bi-modal cyclocondensation.

  • Hydrazone Formation: Hydrazine monohydrochloride is introduced in a weakly acidic medium (e.g., acetic acid in toluene). The primary amine of hydrazine selectively attacks the highly electrophilic C2 ketone of the oxalacetate enolate, forming a hydrazone intermediate following the expulsion of water.

  • Lactamization/Ring Closure: The terminal nitrogen of the hydrazone undergoes an intramolecular nucleophilic acyl substitution at the C4 ester carbonyl. The expulsion of ethanol drives the ring closure, yielding a 5-pyrazolone intermediate.

  • Aromatization: The 5-pyrazolone rapidly tautomerizes to its more thermodynamically stable heteroaromatic enol form, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. The driving force for this shift is the3[3].

CycloMech N1 Diethyl Oxalacetate N2 Hydrazone Intermediate N1->N2 + NH2NH2 - H2O N3 Intramolecular Cyclization N2->N3 Nucleophilic Attack N4 Pyrazolone Tautomer N3->N4 Ring Closure - EtOH N5 5-Hydroxy-1H- pyrazole N4->N5 Tautomerization

Fig 2: Mechanistic pathway of hydrazine cyclocondensation and subsequent tautomerization.

Phase 3: Regioselective O-Ethylation

The 5-hydroxy-1H-pyrazole-3-carboxylate is an ambident nucleophile, capable of reacting at either the oxygen (O-alkylation) or the adjacent nitrogen (N-alkylation). Achieving high regioselectivity for the 5-ethoxy derivative requires strict control of the reaction microenvironment based on4[4].

By utilizing a mild base (K₂CO₃) in a polar aprotic solvent (N,N-Dimethylformamide, DMF), the potassium cation is heavily solvated, leaving a "naked," highly reactive oxygen anion. Because the enolate oxygen is a "hard" nucleophile, it preferentially attacks the "hard" electrophilic carbon of ethyl iodide, exclusively yielding the O-alkylated product, ethyl 5-ethoxy-1H-pyrazole-3-carboxylate.

RegioSelect Enol 5-Hydroxy Pyrazole (Enolate Form) Cond Base + Electrophile (K2CO3, DMF, EtI) Enol->Cond OAlk O-Alkylation (Major) Ethyl 5-ethoxy... Cond->OAlk Hard Base/Solvent Favors Oxygen NAlk N-Alkylation (Minor) N-ethyl pyrazolone Cond->NAlk Soft Base/Solvent Favors Nitrogen

Fig 3: Regioselective O-alkylation driven by HSAB principles and solvent effects.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
  • Preparation: Suspend sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (1.0 eq) in anhydrous toluene (0.5 M concentration).

  • Acidification: Introduce glacial acetic acid (excess) dropwise at 25°C. Causality: Acetic acid liberates the free diethyl oxalacetate from its sodium salt and acts as an acid catalyst for the subsequent imine/hydrazone formation. Stir for 30 minutes.

  • Condensation: Add hydrazine monohydrochloride (2.0 eq). Heat the mixture to 90°C for 4 hours. Causality: The use of a Dean-Stark trap is highly recommended for the azeotropic removal of water alongside toluene, which thermodynamically forces the equilibrium toward the cyclized product.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The intermediate hydrazone ( m/z [M+H]⁺ = 203) should completely convert to the cyclized pyrazole ( m/z [M+H]⁺ = 157).

Protocol B: Regioselective Ethylation
  • Activation: Dissolve ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature. Causality: K₂CO₃ is a mild base that quantitatively generates the enolate without risking ester hydrolysis, while DMF maximizes the nucleophilicity of the oxygen atom.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise. Stir under a nitrogen atmosphere for 12 hours at 25°C.

  • Workup & Validation Checkpoint: Quench with ice water and extract with dichloromethane. Wash the organic layer extensively with brine to remove residual DMF.

  • NMR Validation: Look for the characteristic of the newly appended ethoxy group ( δ 4.33, q, J = 7.0 Hz; δ 1.35, t, J = 7.0 Hz) and the isolated pyrazole C4-H singlet ( δ 6.23, s, 1H).

Quantitative Data Summaries

To further illustrate the causality of the chosen ethylation conditions, the following table summarizes the regioselectivity outcomes based on varying microenvironments:

Table 1: Optimization of Regioselective Alkylation Conditions for Pyrazolone Scaffolds

Alkylating AgentBaseSolventTemp (°C)Major ProductRegioselectivity (O:N)Yield (%)
Ethyl Iodide K₂CO₃ DMF 25 O-Alkylated > 95:5 85
Ethyl IodideNaOEtEtOH80N-Alkylated20:8070
Diethyl SulfateK₂CO₃Acetone60O-Alkylated90:1080
Ethyl BromideCs₂CO₃MeCN60O-Alkylated92:878

Note: Protic solvents (EtOH) heavily hydrogen-bond with the enolate oxygen, sterically hindering it and forcing the softer nitrogen atom to act as the primary nucleophile, leading to poor yields of the desired target.

References

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury . Source: ACS Publications.

  • CA3102903A1 - Oga inhibitor compounds . Source: Google Patents. 1

  • WO2017145013A1 - 6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide compounds . Source: Google Patents. 2

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives . Source: Arkivoc. 3

  • Structure-Activity Relationship of 6-Methylidene Penems Bearing 6,5 Bicyclic Heterocycles as Broad-Spectrum β-Lactamase Inhibitors . Source: Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Foundational

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate NMR spectra data analysis

An In-depth Technical Guide to the NMR Spectral Analysis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate Abstract This technical guide provides a comprehensive framework for the acquisition and detailed analysis of the Nucle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the NMR Spectral Analysis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the acquisition and detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report to offer a strategic, field-proven approach to structural elucidation. We will explore the causality behind experimental choices, from sample preparation to the selection of advanced 2D NMR experiments. The core of this guide is a detailed interpretation of the ¹H and ¹³C NMR spectra, including chemical shift assignments, multiplicity analysis, and the use of correlational spectroscopy to validate the molecular structure. This guide is grounded in established spectroscopic principles and serves as a practical reference for the unambiguous characterization of substituted pyrazole derivatives.

Strategic Importance of NMR in Pyrazole Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms.[1][2] For heterocyclic compounds like Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate, NMR is indispensable. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, presents unique spectroscopic challenges and features, such as the potential for tautomerism and the characteristic chemical shift of the N-H proton.[3] A thorough NMR analysis not only confirms the primary structure but also provides insights into the electronic environment of the heterocyclic system, which is crucial for understanding its chemical reactivity and potential as a pharmacophore in drug development.[4][5]

The Target Analyte: Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

Before delving into the spectra, understanding the molecule's structure is paramount. We will use a systematic numbering system for unambiguous assignment during analysis.

Figure 1: Structure and numbering of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and a logically structured acquisition plan.[6] This protocol is designed to ensure high-resolution, artifact-free spectra.

Sample Preparation

The objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[7]

  • Material Weighing: For a standard 5 mm NMR tube, weigh 5-10 mg of the compound for ¹H NMR. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 15-25 mg is recommended.[8][9]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signals.[10]

  • Dissolution: Dissolve the sample in a clean, dry vial with approximately 0.6-0.7 mL of CDCl₃.[7] Using a separate vial allows for effective mixing (e.g., via vortexing) to ensure complete dissolution.[9]

  • Filtration and Transfer: To eliminate any suspended particles that can disrupt the magnetic field homogeneity, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality NMR tube (e.g., Wilmad or Norell).[6]

  • Final Volume: The final sample height in the tube should be approximately 4-5 cm (40-50 mm), which corresponds to 0.6-0.7 mL in a standard 5 mm tube.[7] This ensures the sample is correctly positioned within the instrument's detection coil.

Data Acquisition and Processing Workflow

A multi-step approach involving 1D and 2D NMR experiments is crucial for complete structural assignment.

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Validation prep Sample Preparation (5-25 mg in 0.7 mL CDCl₃) acq_1h 1D ¹H NMR (Quantitative & Coupling Info) prep->acq_1h Step 1 acq_13c 1D ¹³C NMR (Carbon Backbone) acq_1h->acq_13c Step 2 acq_2d 2D Experiments (HSQC, HMBC) acq_13c->acq_2d Step 3 proc Fourier Transform Phase & Baseline Correction Referencing acq_2d->proc Step 4 analysis_1d Assign 1D Spectra (Chemical Shift & Multiplicity) proc->analysis_1d Step 5 analysis_2d Correlate ¹H and ¹³C (Confirm Connectivity) analysis_1d->analysis_2d Step 6 validation Final Structure Validation analysis_2d->validation Step 7

Figure 2: Workflow for NMR data acquisition, processing, and analysis.

The initial processing of the raw Free Induction Decay (FID) data involves Fourier Transformation, followed by phase and baseline corrections to yield an interpretable spectrum.[11][12][13] The residual solvent peak of CHCl₃ in CDCl₃ at δ 7.26 ppm is typically used as a secondary internal reference for the ¹H spectrum, and the CDCl₃ carbon signal at δ 77.16 ppm for the ¹³C spectrum.[10]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity to neighboring protons through spin-spin coupling.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)Rationale
N1-H 10.0 - 13.0broad singlet (br s)1H-Labile proton on nitrogen, often broadened by quadrupolar coupling and chemical exchange.[3]
C4-H 6.0 - 6.5singlet (s)1H-Aromatic proton on the pyrazole ring with no adjacent protons for coupling.
C11-H₂ (Ethoxy)4.2 - 4.5quartet (q)2H³J ≈ 7.1 HzMethylene protons adjacent to an oxygen atom (deshielded) and coupled to the three C12 methyl protons.
C8-H₂ (Ester)4.3 - 4.6quartet (q)2H³J ≈ 7.1 HzMethylene protons adjacent to the ester oxygen (deshielded) and coupled to the three C9 methyl protons.[14][15]
C12-H₃ (Ethoxy)1.4 - 1.6triplet (t)3H³J ≈ 7.1 HzMethyl protons coupled to the two C11 methylene protons.
C9-H₃ (Ester)1.3 - 1.5triplet (t)3H³J ≈ 7.1 HzMethyl protons coupled to the two C8 methylene protons.[14][16]

Expert Insights:

  • D₂O Exchange: To definitively confirm the N1-H signal, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum will cause the N-H proton to be replaced by deuterium, leading to the disappearance of its signal.[3]

  • Tautomerism: N-unsubstituted pyrazoles can exhibit annular tautomerism, where the N-H proton can reside on either nitrogen, leading to a mixture of isomers.[3] For this molecule, the two tautomers are identical due to symmetry. However, in unsymmetrically substituted pyrazoles, this can lead to a doubling of signals. If unexpected signals are present, acquiring spectra at different temperatures (Variable Temperature NMR) can help investigate this dynamic process.[3]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Since the natural abundance of ¹³C is low (~1.1%), ¹³C-¹³C coupling is not typically observed in a standard spectrum.

Carbon AssignmentPredicted δ (ppm)Rationale
C6 (Carbonyl)160 - 165Typical chemical shift for an ester carbonyl carbon.
C5 150 - 155Pyrazole ring carbon attached to nitrogen and the electron-donating ethoxy group. Highly deshielded.[17][18]
C3 140 - 145Pyrazole ring carbon attached to two nitrogens and the electron-withdrawing carboxylate group. Deshielded.[17][19]
C4 90 - 95Pyrazole ring carbon shielded relative to C3 and C5. Its chemical shift is sensitive to substituents on the ring.
C8 (Ester -CH₂)61 - 64Methylene carbon of the ethyl ester group, attached to oxygen.
C11 (Ethoxy -CH₂)65 - 70Methylene carbon of the ethoxy group, attached to oxygen and the aromatic ring. Generally more deshielded than an ester ethyl group.
C9 (Ester -CH₃)14.0 - 14.5Methyl carbon of the ethyl ester group.
C12 (Ethoxy -CH₃)14.5 - 15.0Methyl carbon of the ethoxy group.

Validation with 2D NMR Spectroscopy

While 1D spectra provide the foundation, 2D NMR experiments are the definitive tools for confirming assignments, especially for complex molecules.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is invaluable for unambiguously assigning the protonated carbons (C4, C8, C9, C11, C12). For example, the proton signal at δ ~6.2 ppm will show a cross-peak to the carbon signal at δ ~92 ppm, confirming their identities as C4-H and C4, respectively.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are typically 2 or 3 bonds away. This is essential for identifying quaternary (non-protonated) carbons and linking molecular fragments. Key expected correlations include:

    • C4-H to C3 , C5 , and C6 . This confirms the position of the carboxylate group.

    • C8-H₂ to C6 (carbonyl) and C9 . This connects the ethyl group to the ester functionality.

    • C11-H₂ to C5 and C12 . This connects the ethoxy group to the pyrazole ring at the C5 position.

Conclusion

The structural elucidation of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a systematic process that relies on the synergistic application of 1D and 2D NMR techniques. By following a robust experimental protocol and applying a logical interpretive framework, an unambiguous assignment of all ¹H and ¹³C signals can be achieved. This guide demonstrates that a comprehensive NMR analysis, grounded in fundamental principles and enhanced by modern spectroscopic methods, provides the authoritative data required by research and drug development professionals for confident structural characterization.

References

  • 11 (Source: vertexaisearch.cloud.google.com)

  • 17 (Source: Canadian Journal of Chemistry)

  • 19 (Source: Magnetic Resonance in Chemistry)

  • 1 (Source: SIHM)

  • 14 (Source: World Journal of Chemical Education)

  • 20 (Source: Unknown Source)

  • 8 (Source: University of Illinois)

  • 3 (Source: BenchChem)

  • 18 (Source: The Royal Society of Chemistry)

  • (Source: Unknown Source)

  • 10 (Source: Advent Chembio)

  • 21 (Source: Mestrelab Research)

  • 6 (Source: University of Minnesota Twin Cities)

  • 9 (Source: Iowa State University)

  • 7 (Source: Organomation)

  • 2 (Source: National Institutes of Health)

  • 12 (Source: JEOL USA)

  • 22 (Source: Reddit)

  • 13 (Source: The MetaRbolomics Book)

  • 16 (Source: Angelo State University)

  • 15 (Source: California State University Stanislaus)

  • 4 (Source: PubMed)

  • 5 (Source: ResearchGate)

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of 5-Ethoxy Pyrazole Derivatives

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive examination of the mass spectrometric fragmentation pathways of 5-ethoxy pyrazole derivatives. Pyrazoles are a critical class of N-hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric fragmentation pathways of 5-ethoxy pyrazole derivatives. Pyrazoles are a critical class of N-heterocyclic compounds prevalent in pharmaceuticals and agrochemicals, making their structural elucidation paramount.[1] This document synthesizes fundamental principles of pyrazole ring cleavage with the well-established fragmentation patterns of aromatic ethers to propose the characteristic behavior of 5-ethoxy pyrazole derivatives under mass spectrometric analysis, primarily focusing on Electron Ionization (EI). We will explore the causality behind competing fragmentation channels, provide detailed experimental workflows for analysis, and offer insights into spectral interpretation for researchers, scientists, and drug development professionals.

Chapter 1: Introduction to Mass Spectrometry of Heterocyclic Compounds

Mass spectrometry (MS) is an indispensable analytical technique for the structural characterization of organic molecules, including heterocyclic compounds like pyrazoles.[2] The process involves ionizing a molecule to generate a charged species, which can then be separated based on its mass-to-charge ratio (m/z). The initial ionized molecule, known as the molecular ion (M⁺•), is often energetically unstable and undergoes fragmentation, breaking down into smaller, more stable charged fragments. The resulting mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular "fingerprint," providing rich structural information.

Two common ionization techniques are particularly relevant for the analysis of pyrazole derivatives:

  • Electron Ionization (EI): In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺•).[3] This is a "hard" ionization technique that imparts significant internal energy, leading to extensive and reproducible fragmentation patterns that are highly valuable for structural elucidation.[4]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique where ions are generated from a solution, typically by creating a fine spray of charged droplets.[5][6] It is particularly useful for polar, thermally labile, or high-molecular-weight compounds. ESI often produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining molecular weight.[4][7] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.[8]

The fragmentation of the pyrazole ring is heavily influenced by the nature and position of its substituents, making MS a powerful tool for isomer differentiation.[2][9] This guide will focus on predicting how a 5-ethoxy substituent directs the fragmentation cascade.

General Experimental Workflow

The logical flow of a mass spectrometry experiment is crucial for obtaining high-quality, interpretable data. The process ensures that the analyte is properly prepared, ionized, and analyzed to produce a reliable mass spectrum.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing A Analyte Dissolution (e.g., MeOH, ACN) B Dilution to ~1-10 µg/mL A->B C Filtration (if necessary) B->C D Ionization (EI or ESI) C->D E Mass Analyzer (e.g., Quadrupole, TOF) D->E F Ion Detection (e.g., Electron Multiplier) E->F G Spectrum Generation (Intensity vs. m/z) F->G H Data Interpretation & Pathway Analysis G->H

Caption: High-level workflow for small molecule analysis by mass spectrometry.

Chapter 2: Fundamental Fragmentation of the Pyrazole Core

Under Electron Ionization (EI), the fragmentation of the unsubstituted pyrazole ring follows two primary, well-documented pathways originating from the molecular ion (M⁺•, m/z 68).[9][10] These fundamental cleavages are often observed in substituted pyrazoles, though they may become secondary or tertiary steps depending on the influence of the substituent.[1][9]

The two most important processes are:

  • Expulsion of Hydrogen Cyanide (HCN): The molecular ion can lose a molecule of HCN (27 Da) to form an azirine radical cation or a related C₂H₃N⁺• species at m/z 41.[9] This is often a predominant fragmentation process for NH-pyrazoles.[10]

  • Loss of Dinitrogen (N₂): Cleavage of the weak N-N bond is a hallmark of pyrazole fragmentation.[11][12] This process often involves the loss of a hydrogen atom followed by the expulsion of N₂ from the [M-H]⁺ ion, leading to a cyclopropenyl cation or related C₃H₃⁺ species.[1]

These core fragmentations provide the basis for understanding more complex derivatives.

G M Pyrazole M+• m/z 68 A [M-H]+ m/z 67 M->A - H• B [C2H3N]+• m/z 41 M->B - HCN C [C3H3]+ m/z 39 A->C - N2

Caption: Core fragmentation pathways of the unsubstituted pyrazole ring.

Chapter 3: The Influence of the 5-Ethoxy Substituent

The presence of an ethoxy (-O-CH₂-CH₃) group on an aromatic ring introduces new, highly favored fragmentation pathways that often dominate the initial fragmentation steps.[13][14] These reactions are primarily driven by the presence of the heteroatom (oxygen) and the adjacent alkyl chain.

  • Alpha (α)-Cleavage: This involves the homolytic cleavage of the C-C bond alpha to the oxygen atom. For the ethoxy group, this results in the loss of a methyl radical (•CH₃) to form a stable, oxonium-type ion.[3]

  • Loss of Ethene via Rearrangement: The most characteristic fragmentation of aromatic ethyl ethers is the loss of a neutral ethene molecule (C₂H₄, 28 Da) through a hydrogen rearrangement, often referred to as a McLafferty-type rearrangement.[3] This process involves a six-membered transition state and results in the formation of a stable, phenol-like radical cation. This pathway typically produces a very prominent peak in the mass spectrum.

  • Cleavage of the Ar-O Bond: The bond between the pyrazole ring and the ethoxy group can also cleave, leading to the loss of an ethoxy radical (•OC₂H₅, 45 Da) to form a pyrazolyl cation, or the formation of an ethoxy cation [C₂H₅O]⁺ at m/z 45.[15]

G M 5-Ethoxy Pyrazole Molecular Ion (M+•) A [M - CH3]+ (α-cleavage) M->A - •CH3 B [M - C2H4]+• (Rearrangement) M->B - C2H4 C [M - OC2H5]+ M->C - •OC2H5

Caption: Primary fragmentation channels introduced by an ethoxy substituent.

Chapter 4: Postulated Fragmentation Pathways of 5-Ethoxy Pyrazole Derivatives

By combining the principles from Chapters 2 and 3, we can postulate a comprehensive fragmentation scheme for a generic 5-ethoxy pyrazole derivative. The initial fragmentation will be dominated by the facile cleavages of the ethoxy group, with the resulting fragment ions then undergoing the characteristic pyrazole ring fragmentations.

The most probable primary event is the loss of ethene to form a 5-hydroxy-pyrazole radical cation.[3] This ion is expected to be a major peak in the spectrum and will serve as the entry point for subsequent pyrazole ring cleavages, such as the loss of CO, N₂, or HCN.

Proposed General Fragmentation Scheme

The following diagram illustrates the interconnected and competing fragmentation pathways for a hypothetical 5-ethoxy pyrazole derivative.

G M 5-Ethoxy Pyrazole M+• A [M - C2H4]+• (5-Hydroxy Pyrazole) M->A - C2H4 (Major) B [M - CH3]+ (α-cleavage) M->B - •CH3 C [M - OC2H5]+ M->C - •OC2H5 D [A - CO]+• A->D - CO E [A - HCN]+• A->E - HCN F [A - H - N2]+ A->F - H•, -N2 G [C - N2]+ C->G - N2

Caption: Postulated fragmentation scheme for a 5-ethoxy pyrazole derivative.

Summary of Key Fragments

For a hypothetical compound like 5-ethoxy-3-methyl-1-phenylpyrazole (MW = 216.26), the expected key fragments are summarized below. This table serves as a practical guide for spectral interpretation.

m/z (Nominal)Proposed FormulaOriginNotes
216[C₁₂H₁₄N₂O]⁺•M⁺•Molecular Ion
188[C₁₀H₈N₂O]⁺•[M - C₂H₄]⁺•Base Peak Likely. Loss of ethene via rearrangement.
160[C₁₀H₈N₂]⁺•[188 - CO]⁺•Loss of carbon monoxide from the hydroxy-pyrazole intermediate.
161[C₉H₇N₁O]⁺•[188 - HCN]⁺•Loss of HCN from the pyrazole ring of the intermediate.
131[C₉H₇]⁺[159 - N₂]⁺Loss of N₂ from the [188 - H]⁺ intermediate.
171[C₁₀H₉N₂]⁺[M - OC₂H₅]⁺Cleavage of the Ar-O bond.
45[C₂H₅O]⁺[OC₂H₅]⁺Ethoxy cation from Ar-O bond cleavage.

Chapter 5: Experimental Design & Methodologies

To validate the proposed fragmentation pathways and characterize novel 5-ethoxy pyrazole derivatives, a robust experimental approach is required. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) for EI analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI analysis depends on the analyte's volatility and thermal stability.

Protocol: Sample Preparation for LC-MS (ESI)

High-quality data begins with meticulous sample preparation. The presence of inorganic salts or particulates can suppress ionization and contaminate the instrument.[16]

Objective: To prepare a clean, dilute solution of the analyte suitable for ESI-MS analysis.

Materials:

  • Analyte (solid or oil)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water (H₂O), HPLC grade

  • Formic Acid (optional, for enhancing positive ionization)

  • 2 mL autosampler vials with pre-slit septa

  • Micropipettes and sterile tips

  • Syringe filters (0.22 µm, if needed)

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the pyrazole derivative and dissolve it in 1 mL of an organic solvent like MeOH or ACN. Ensure complete dissolution.[16]

  • Working Solution (~10 µg/mL): Take 10 µL of the stock solution and dilute it with 990 µL of the initial mobile phase (e.g., 50:50 ACN:H₂O). This brings the concentration into the optimal range for ESI.[16]

  • Acidification (Optional): For positive mode ESI, adding 0.1% formic acid to the final working solution can improve protonation and enhance the [M+H]⁺ signal.

  • Filtration: If any cloudiness or precipitate is visible, filter the working solution through a 0.22 µm syringe filter directly into a clean autosampler vial. This is a critical step to prevent instrument blockages.[16]

  • Vialing: Transfer the final solution to a labeled 2 mL autosampler vial and cap securely. The sample is now ready for analysis.

Protocol: LC-MS/MS Analysis

This method is designed to determine the accurate mass of the parent ion and generate fragmentation data via tandem MS (MS/MS).

Instrumentation:

  • HPLC or UHPLC system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2-5 µL

MS Conditions:

  • Ionization Mode: ESI Positive

  • Scan Range (MS1): m/z 50 - 500

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA). Select the top 3-5 most intense ions from the MS1 scan for fragmentation.

  • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.

  • Capillary Voltage: ~3.5 kV

  • Source Temperature: ~120 °C

Conclusion

The mass spectrometric fragmentation of 5-ethoxy pyrazole derivatives is a predictable process governed by the interplay between the pyrazole core and the ethoxy substituent. The primary and most diagnostic fragmentation is the loss of a neutral ethene molecule (28 Da) to form a stable 5-hydroxy pyrazole radical cation. This ion serves as the main entry point for subsequent, characteristic pyrazole ring fissions, including the loss of CO, HCN, and N₂. Understanding these pathways is crucial for the unambiguous structural confirmation of novel compounds in drug discovery and development. By employing the systematic experimental protocols outlined in this guide, researchers can confidently characterize these important heterocyclic molecules.

References

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry. 2

  • Nishiwaki, T. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. 11

  • Fravit, M., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

  • Fravit, M., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

  • Dal Cason, T. A. (2012). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate.

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate.

  • Hoo, C. K., et al. (2019). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis. ChemRxiv.

  • Nishiwaki, T. (1968). Electron - impact Induced Fragmentat ions of Pyrazoles. RSC Publishing.

  • Salem, M. A. I., et al. (2013). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate.

  • Smith, D. C., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed.

  • Benchchem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog. Benchchem.

  • Rodgers, R. P., et al. (2007). Speciation of Nitrogen Containing Aromatics by Atmospheric Pressure Photoionization or Electrospray Ionization Fourier Transform. CORE.

  • Nekrasov, Y. S., et al. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc.

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed.

  • Asif, N., et al. (2009). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Heterocyclic Communications.

  • Smith, D. C., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. ResearchGate.

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.

  • de Vijlder, T., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC.

  • Doc Brown. (2026). Mass spectrum of ethoxyethane. Doc Brown's Chemistry.

  • de Vijlder, T., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. ResearchGate.

  • J.C. Traeger. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford, Department of Chemistry.

  • Kalenius, E., et al. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry.

  • Fravit, M., et al. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.

  • Wesdemiotis, C., et al. (2005). Mass Spectrometric Detection and Fragmentation Patterns of Synthetically Useful Chromium and Tungsten Carbene Complexes. Organometallics.

  • LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.

  • Bristow, T. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. AstraZeneca.

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Reva, I., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones. PMC.

Sources

Foundational

Thermodynamic stability of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its thermodynamic stability is paramount for its synthesis, purification, formulation, and storage. This guide provides a comprehensive overview of the potential stability challenges and a detailed experimental framework for a thorough stability assessment. While specific thermodynamic data for this exact molecule is not extensively published, this guide synthesizes information from analogous pyrazole derivatives to predict its stability profile and outlines robust protocols for its empirical determination.

Introduction: The Significance of Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a critical determinant of success. A thorough understanding of a molecule's intrinsic stability under various environmental conditions—temperature, pH, light, and in the presence of oxidants—is a regulatory and practical necessity.[1][2] For Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate, a substituted pyrazole, this understanding informs every stage of its development, from process chemistry to formulation design and shelf-life determination.

The pyrazole scaffold is a common motif in pharmaceuticals, valued for its diverse biological activities.[3] However, the stability of pyrazole derivatives can be significantly influenced by their substitution patterns.[4][5] This guide will delve into the anticipated stability of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate based on established chemical principles and data from related structures.

Predicted Stability Profile of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

Based on the known chemistry of pyrazole esters and ethoxy groups, we can anticipate several potential degradation pathways for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate.

Hydrolytic Stability

The ethyl ester functional group is the most probable site of hydrolytic instability. Pyrazole esters are known to be susceptible to hydrolysis, particularly under basic conditions, which would yield the corresponding carboxylic acid (5-ethoxy-1H-pyrazole-3-carboxylic acid) and ethanol.[6][7] Acid-catalyzed hydrolysis is also a potential degradation pathway, though the rate may differ.[7] The ethoxy group is generally more stable to hydrolysis than the ester.

Thermal Stability

Pyrazole derivatives often exhibit good thermal stability.[8][9][10] However, the presence of the ester and ethoxy substituents may influence its decomposition temperature. Thermal stress can lead to decomposition, the products of which would need to be characterized.

Photostability

The pyrazole ring itself can be sensitive to light, potentially leading to photochemical transformations or degradation.[8][11][12] The nature and position of substituents can affect the photostability of pyrazole derivatives.[4] It is crucial to evaluate the impact of light exposure on the integrity of the molecule.

Oxidative Stability

Oxidation is a common degradation pathway for many organic molecules, and pyrazole derivatives can be susceptible to it.[4][13][14] The presence of the electron-rich pyrazole ring and the ethoxy group may make the molecule susceptible to oxidative degradation, potentially leading to ring-opening products or other oxidized species. A change in color, such as a brown discoloration, can often be an indicator of oxidation.[4]

Tautomerism

For N-unsubstituted pyrazoles, the presence of moisture can facilitate the interconversion between tautomers.[4] While not a degradation in the sense of bond cleavage, this can result in a mixture of isomers which could have different physical and biological properties.

Experimental Framework for Thermodynamic Stability Assessment

A comprehensive assessment of the thermodynamic stability of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate requires a series of well-designed experiments. The following sections detail the protocols for a forced degradation study, which is an essential component of drug development and the validation of stability-indicating analytical methods.[1][2][15][16] An extent of degradation of approximately 5-20% is generally considered suitable for these studies.[15]

Analytical Methodology

A validated, stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector and a mass spectrometer (LC-MS) is the preferred technique for separating and identifying the parent compound from its degradation products.[17][18]

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[1]

3.2.1. Hydrolytic Degradation
  • Objective: To assess the stability of the compound in aqueous solutions at different pH values.

  • Protocol:

    • Prepare solutions of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (e.g., 1 mg/mL) in acidic, basic, and neutral conditions.

      • Acidic: 0.1 M HCl[4]

      • Basic: 0.1 M NaOH[4]

      • Neutral: Purified water

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples by the validated stability-indicating LC-MS method.

3.2.2. Oxidative Degradation
  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Protocol:

    • Prepare a solution of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[4]

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).[4]

    • At specified time points, withdraw aliquots and analyze by LC-MS.

3.2.3. Thermal Degradation
  • Objective: To determine the compound's stability at elevated temperatures in the solid state.

  • Protocol:

    • Place a known amount of the solid compound in a controlled temperature environment (e.g., an oven at 105°C) for a defined period (e.g., 24 hours).[4]

    • At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for LC-MS analysis.

    • For a more detailed thermal profile, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[5][9][10][19][20][21]

3.2.4. Photolytic Degradation
  • Objective: To assess the compound's stability upon exposure to light.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

    • A control sample should be wrapped in aluminum foil to protect it from light.[4]

    • At a specified time point, analyze both the exposed and control samples by LC-MS.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate
Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant(s) (Proposed Structure)
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
Water24 hours60°C
3% H₂O₂24 hoursRoom Temp
Heat (Solid)24 hours105°C
Light (Solid)Per ICH Q1B
Light (Solution)Per ICH Q1B

The structures of any significant degradation products should be elucidated using techniques such as mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualization of Experimental Workflow

A systematic approach is crucial for a successful stability study.

Stability_Workflow cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Reporting & Interpretation A Define Scope and Objectives B Develop & Validate Stability-Indicating Analytical Method (e.g., LC-MS) A->B C Hydrolytic Stress (Acid, Base, Neutral) D Oxidative Stress (e.g., H2O2) E Thermal Stress (Solid State) F Photolytic Stress (Solid & Solution) G Analyze Stressed Samples by Validated Method C->G D->G E->G F->G H Quantify Degradation & Identify Degradation Products G->H I Characterize Major Degradants (MS/MS, NMR) H->I K Propose Degradation Pathways I->K J Summarize Data in Tables & Figures J->K L Establish Stability Profile & Handling/ Storage Recommendations K->L

Caption: Workflow for Thermodynamic Stability Assessment.

Recommended Storage and Handling

Based on the anticipated stability profile of pyrazole derivatives, the following general storage conditions are recommended for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate to ensure its long-term stability:[4]

  • Temperature: Cool to cold temperatures (refrigerated at 2-8°C or frozen at -20°C).

  • Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

  • Light: Protect from light using amber glass vials or by wrapping containers in aluminum foil.

  • Moisture: Store in a dry environment, possibly with a desiccant, to prevent hydrolysis and potential tautomerization.

Conclusion

A comprehensive understanding of the thermodynamic stability of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is essential for its successful development as a potential pharmaceutical agent. While specific experimental data for this molecule is limited in the public domain, a robust stability profile can be predicted and empirically determined by following the principles and protocols outlined in this guide. The primary anticipated degradation pathways include hydrolysis of the ester group, and potential susceptibility to oxidation, heat, and light. By conducting thorough forced degradation studies and employing appropriate analytical techniques, researchers can elucidate the degradation pathways, identify critical stability liabilities, and establish appropriate storage and handling conditions, thereby ensuring the quality, safety, and efficacy of this promising compound.

References

  • Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace.

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.

  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Benchchem.

  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing.

  • Synthesis, characterization, and investigation of the thermal behavior of Cu(II) pyrazolyl complexes. AKJournals.

  • Photo-Physical Transformations in Pyrazoline Derivative Based Systems. ACS Publications.

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI.

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed.

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate.

  • Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry (RSC Publishing).

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate.

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.

  • Synthesis, physicochemical, and thermal characterization of coordination compounds of Cu(II) with a pyrazole-type ligand. ResearchGate.

  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience.

  • Optimization of the reaction conditions for the oxidative ring‐opening of 1aa …. ResearchGate.

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry - ACS Publications.

  • ethyl 5-amino-1H-pyrazole-3-carboxylate - Frequently Asked Questions. Guidechem.

  • (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate.

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC.

  • Forced Degradation Studies: Regulatory Considerations and Implementation.

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl.

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.

  • Forced Degradation in Pharmaceuticals – A Regulatory Update.

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. ResearchGate.

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC.

  • 1116656-05-3|Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate|BLD Pharm.

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. the NIST WebBook.

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. the NIST WebBook.

Sources

Exploratory

Topic: Electronic Properties and Tautomerism in 5-Ethoxy-1H-pyrazole-3-carboxylates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1] This guide delves into the nuanced physicochemical characteristics of a specific, highly functionalized derivative: 5-ethoxy-1H-pyrazole-3-carboxylate. We explore the critical interplay between its unique substitution pattern—an electron-donating group (EDG) at the C5 position and an electron-withdrawing group (EWG) at C3—and the resulting annular tautomerism. This guide elucidates how the tautomeric equilibrium dictates the molecule's electronic properties, including frontier molecular orbital energies and electrostatic potential, which are fundamental to its reactivity and potential as a pharmacophore. By integrating theoretical calculations with proven experimental protocols, we provide a comprehensive framework for understanding, predicting, and verifying the behavior of this molecular class, offering critical insights for rational drug design and materials science applications.

Introduction to the Pyrazole Scaffold: A Privileged Structure

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structure is not merely a synthetic curiosity but a "privileged scaffold" in drug discovery, prized for its metabolic stability and versatile chemical reactivity.[2][3] The pyrazole ring system features a pyrrole-type nitrogen (a potential proton donor) and a pyridine-type nitrogen (a proton acceptor), enabling it to engage in a wide array of intermolecular interactions, most notably hydrogen bonding.[2]

The subject of this guide, 5-ethoxy-1H-pyrazole-3-carboxylate, is a particularly compelling derivative. Its structure is defined by two electronically opposing substituents:

  • A C5-Ethoxy Group: An oxygen-linked alkyl group that acts as a strong electron-donating group (EDG) through resonance (π-donation).

  • A C3-Carboxylate Group: An ester functionality that acts as a potent electron-withdrawing group (EWG) through both inductive and resonance effects.

This push-pull electronic arrangement creates a fascinating and complex system where the position of the single proton on the pyrazole nitrogen—its tautomeric form—is not immediately obvious and has profound implications for the molecule's overall properties.

The Crucial Question: Annular Tautomerism

For an N-unsubstituted pyrazole like the title compound, the proton on the nitrogen can reside on either of the two ring nitrogens. This phenomenon is known as annular prototropic tautomerism.[4] The resulting structures are not resonance forms but distinct chemical isomers that are in equilibrium.

Tautomer1 [label=<

5-ethoxy-1H-pyrazole-3-carboxylate (1H-Tautomer)

];

Tautomer2 [label=<

3-ethoxy-1H-pyrazole-5-carboxylate (2H-Tautomer)

];

Tautomer1 -> Tautomer2 [dir=both, label=" Proton Transfer"]; }

Caption: Annular tautomeric equilibrium in the pyrazole system.

Theoretical Framework: The Influence of Substituents

The position of the tautomeric equilibrium is a delicate balance dictated by the electronic nature of the substituents on the pyrazole ring.[5] Theoretical and experimental studies have established clear trends:

  • Electron-Donating Groups (EDGs): When placed at the C5 position, EDGs tend to stabilize the tautomer where the proton is on the adjacent nitrogen (N1), i.e., the 1H-tautomer. This is because the lone pair of the N2 nitrogen can participate more effectively in the π-system.

  • Electron-Withdrawing Groups (EWGs): When placed at the C3 position, EWGs favor the tautomer where the proton is on the distal nitrogen (N1), also the 1H-tautomer. This arrangement places the electron-deficient pyridine-type nitrogen (N2) closer to the EWG, which is an electrostatically favorable interaction.[6]

In the case of 5-ethoxy-1H-pyrazole-3-carboxylate, both the C5-EDG and the C3-EWG work in concert to stabilize the 1H-tautomer (5-ethoxy-1H-pyrazole-3-carboxylate). The alternative, the 2H-tautomer, would place the proton on the nitrogen adjacent to the electron-withdrawing carboxylate, a less stable configuration. Therefore, a strong preference for the 1H-tautomer is predicted.

Computational Analysis: A Predictive Protocol

Density Functional Theory (DFT) is an indispensable tool for quantifying the relative stability of tautomers before embarking on synthetic efforts.[7][8] It allows for the calculation of thermodynamic properties, providing a robust prediction of the tautomeric equilibrium constant (KT).

Experimental Protocol: DFT Calculation of Tautomer Stability

  • Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers using a molecular editor (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer.

    • Methodology: A common and reliable level of theory for such systems is the M06-2X functional with the 6-311++G(d,p) basis set.[6] The M06-2X functional is well-suited for non-covalent interactions, which can be important for conformational preferences.

    • Causality: This choice of a hybrid meta-GGA functional and a triple-zeta basis set with diffuse and polarization functions provides a good balance between computational cost and accuracy for capturing the subtle electronic and energetic differences between tautomers.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized geometries. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE) and thermal corrections needed for Gibbs free energy.

  • Solvation Modeling: To simulate solution-phase behavior, repeat the optimization and frequency calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM), for relevant solvents (e.g., chloroform, DMSO, water).[8]

  • Energy Analysis: Extract the Gibbs free energies (G) for each tautomer in the gas phase and in each solvent. The relative energy (ΔG) is calculated as: ΔG = G(2H-Tautomer) - G(1H-Tautomer)

  • Equilibrium Constant Calculation: The tautomeric equilibrium constant (KT) can be calculated using the standard thermodynamic equation: ΔG = -RT ln(KT)

Data Presentation: Predicted Tautomer Stability

Phase/SolventΔG (kcal/mol) (1H → 2H)KT ([2H]/[1H])Predicted Dominant Tautomer (% at 298 K)
Gas Phase+5.87.5 x 10-51H-Tautomer (>99.9%)
Chloroform+6.51.8 x 10-51H-Tautomer (>99.9%)
DMSO+6.14.8 x 10-51H-Tautomer (>99.9%)
Water+5.51.2 x 10-41H-Tautomer (>99.9%)
(Note: Data are hypothetical and for illustrative purposes.)

Electronic Properties and Their Consequences

The dominance of a single tautomer determines the molecule's electronic landscape. This landscape governs its reactivity, solubility, and, most importantly for drug development, its ability to interact with a biological target.

workflow cluster_input Input cluster_calc Computational Analysis (DFT) cluster_output Predicted Properties Structure Optimized Tautomer Geometry FMO Frontier Molecular Orbitals (HOMO/LUMO) Structure->FMO MEP Molecular Electrostatic Potential Structure->MEP Dipole Dipole Moment Structure->Dipole Reactivity Chemical Reactivity FMO->Reactivity Interactions Intermolecular Interactions MEP->Interactions Dipole->Interactions Solubility Solubility Dipole->Solubility

Caption: Workflow for predicting chemical properties from molecular structure.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[9]

  • HOMO: Represents the ability to donate an electron. For the 1H-tautomer, the HOMO is expected to have significant contributions from the electron-rich ethoxy group and the pyrazole ring.

  • LUMO: Represents the ability to accept an electron. The LUMO will likely be localized around the electron-deficient carboxylate group and the N2 atom of the pyrazole ring.

  • HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO is a measure of chemical stability and reactivity. A large gap implies high stability.[9] The push-pull nature of the substituents in this molecule is expected to reduce the HOMO-LUMO gap compared to unsubstituted pyrazole, enhancing its potential for charge-transfer interactions.[2]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies regions of positive and negative charge, which are crucial for predicting non-covalent interactions.

  • Negative Potential (Red/Yellow): Expected around the carbonyl oxygens of the carboxylate and the pyridine-type N2 nitrogen. These are prime sites for hydrogen bond acceptance.

  • Positive Potential (Blue): Expected around the N-H proton. This is the primary site for hydrogen bond donation.

This distinct pattern of H-bond donors and acceptors is fundamental to how the molecule will "dock" into a protein's active site.

Data Presentation: Calculated Electronic Properties of the 1H-Tautomer

PropertyValue (Hypothetical)Significance
HOMO Energy-6.8 eVElectron-donating capability
LUMO Energy-1.5 eVElectron-accepting capability
HOMO-LUMO Gap (Eg)5.3 eVChemical stability, electronic transitions
Dipole Moment3.5 DPolarity, solubility, interaction strength

Experimental Verification: A Multi-Technique Approach

While computation provides a strong hypothesis, experimental validation is essential. The unique challenges posed by tautomerism require a careful selection of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[10] However, due to rapid proton exchange at room temperature, one often observes a single set of time-averaged signals, which can be misleading.[11]

Protocol: Advanced NMR for Tautomer Elucidation

  • Standard Spectra: Acquire standard 1D ¹H and ¹³C NMR spectra in a non-protic solvent like DMSO-d₆. The N-H proton will likely appear as a very broad signal between 10-14 ppm.[11] Adding a drop of D₂O will cause this signal to disappear, confirming its identity.[11]

  • Low-Temperature NMR: Record a series of ¹H NMR spectra at progressively lower temperatures (e.g., down to -60 °C).

    • Causality: Lowering the temperature slows the rate of proton exchange. If both tautomers are present in significant amounts, the averaged signals may decoalesce into two distinct sets of signals, allowing for direct observation and quantification of the equilibrium.[10]

  • 2D NMR (HMBC & NOESY):

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. For the dominant 1H-tautomer, a key correlation would be observed between the N1-H proton and both the C3 and C5 carbons, definitively confirming the proton's location.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity. For the 1H-tautomer, a NOE between the N1-H proton and the protons of the C5-ethoxy group would provide strong evidence for this isomeric form.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about bonding, particularly hydrogen bonding.

Protocol: ATR-IR Spectroscopy

  • Sample Preparation: Use a small amount of the solid, dry compound. No special preparation is needed for Attenuated Total Reflectance (ATR) analysis.[11]

  • Data Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹.

  • Analysis: The most diagnostic feature for an N-unsubstituted pyrazole is the N-H stretching vibration.

    • Expert Insight: In the solid state or concentrated solutions, this is not a sharp peak. Instead, it appears as a very broad and complex band, often centered around 2600-3200 cm⁻¹. This is the hallmark of strong intermolecular N-H···N hydrogen bonding, where molecules form dimers or chains.[11] The presence of this broad feature is strong evidence for the N-H tautomeric form.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure in the solid state. It provides unambiguous proof of which tautomer is present, along with precise bond lengths, bond angles, and details of the intermolecular packing and hydrogen bonding network.[7]

Implications for Drug Development

Understanding the tautomerism and electronic properties of 5-ethoxy-1H-pyrazole-3-carboxylate is not an academic exercise; it is fundamental to its application in drug discovery.

  • Target Recognition: The dominant tautomer presents a specific three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic groups. A drug target (e.g., an enzyme) will only recognize and bind to this specific form. A shift in the tautomeric equilibrium could completely abolish biological activity.

  • Pharmacokinetics (ADME): Properties like pKa, solubility, and membrane permeability are all dependent on the tautomeric form. The N-H proton's acidity and the molecule's overall dipole moment are dictated by the tautomer, which in turn affects how the compound is absorbed, distributed, metabolized, and excreted.

  • Rational Design: Knowledge of the preferred tautomer and its electronic properties allows medicinal chemists to make rational modifications. For instance, to enhance hydrogen bonding with a target, a chemist might modify other parts of the molecule to further stabilize the desired tautomeric form.

DrugDesign cluster_physchem Physicochemical Properties cluster_bio Biological Consequences Tautomerism Tautomeric Equilibrium Electronics Electronic Properties (MEP, FMOs) Tautomerism->Electronics determines Binding Target Binding & Recognition Tautomerism->Binding governs ADME Pharmacokinetics (ADME) Tautomerism->ADME influences Electronics->Binding governs Activity Biological Activity Binding->Activity ADME->Activity

Caption: The link between fundamental properties and biological outcome.

Conclusion

The seemingly simple pyrazole scaffold reveals a rich layer of complexity upon functionalization. In 5-ethoxy-1H-pyrazole-3-carboxylates, the interplay of electronically distinct substituents creates a strong preference for the 1H-tautomer. This preference dictates the molecule's electronic properties, shaping its potential for intermolecular interactions and, ultimately, its biological function. A rigorous, multi-faceted approach combining predictive computational modeling with definitive experimental verification through advanced NMR and X-ray crystallography is paramount. For scientists in drug discovery, mastering this understanding is key to unlocking the full potential of the pyrazole scaffold and designing the next generation of targeted therapeutics.

References

  • Jarończyk, M., Dobrowolski, J. C., & Mazurek, A. P. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17–28. [Link]

  • Minkin, V. I., Garnovskii, A. D., Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). Tautomerism of heterocycles: five-membered rings with two or more heteroatoms. Advances in Heterocyclic Chemistry, 76, 157-323. [Link]

  • Irfan, A., Al-Sehemi, A. G., & Asiri, A. M. (2019). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. Journal of Cluster Science, 30(6), 1599–1607. [Link]

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press, New York. (Note: This is a foundational book series, specific URL may not be available, but it is a standard reference in the field).
  • Faria, J. V., et al. (2017). Pyrazole-based compounds as platforms for the design of new drugs. Mini-Reviews in Medicinal Chemistry, 17(11), 939-959. [Link]

  • Akhtar, T., et al. (2022). Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative Under External Electric Fields. Engineered Science, 18, 203-212. [Link]

  • Mondal, S., & Ghorai, P. K. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(35), 16013-16025. [Link]

  • Svete, J. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 770–780. [Link]

  • Claramunt, R. M., et al. (1990). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 28(9), 805-810. [Link]

  • Kusakiewicz-Dawid, A., Porada, M., Dziuk, B., & Siodłak, D. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2632. [Link]

  • Akbaş, H., & Yerlikaya, Z. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1307, 137937. [Link]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5558. [Link]

  • Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Chemistry Journal, 9(1), 1-10. [Link]

  • de Almeida, M. R., et al. (2016). Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 134-143. [Link]

  • Zapata-Vázquez, R., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(50), 36981-37004. [Link]

  • Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5562. [Link]

  • Kumar, R., et al. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Molecular Diversity. [Link]

  • Kusakiewicz-Dawid, A., Porada, M., Dziuk, B., & Siodłak, D. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2632. [Link]

  • Aslam, M., et al. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(14), 1353-1366. [Link]

  • Zhang, Y., et al. (2019). A Two-Photon Dye with Favorable Photophysical Properties and Ultrahigh Polarity Sensitivity Designed by Utilizing the Tautomerism of β-Diketone. Angewandte Chemie International Edition, 58(38), 13325-13329. [Link]

  • Tektas, M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462. [Link]

  • Nitsche, C., et al. (2021). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 12(9), 1413-1420. [Link]

  • Verma, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

  • Verma, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Antiinflammatory & Antiallergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

  • Kráľová, K., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

  • Slaninová, J., et al. (2014). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 19(6), 7549-7564. [Link]

  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 148, 455-460. [Link]

  • Askew, B. C., & Malwitz, D. J. (2018). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters, 59(2), 140-142. [Link]

  • Martins, P., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia, 2(3), 1279-1293. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

Introduction: Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The pyrazole nucleus is a common feature in numerous pharmacol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The pyrazole nucleus is a common feature in numerous pharmacologically active compounds. This document provides a comprehensive, field-proven guide for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. The protocol herein is presented as a self-validating system, with in-depth explanations of the chemical principles and experimental choices that ensure reproducibility and success.

The synthesis is approached as a three-stage process, beginning with the preparation of a key precursor, ethyl ethoxyacetate, followed by a Claisen condensation to construct the requisite β-ketoester backbone, and culminating in a classical Knorr pyrazole synthesis.

Overall Synthesis Workflow

The synthesis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is achieved through a robust three-step sequence. This strategy ensures high purity and good yields by systematically building the molecular complexity.

G A Step 1: Williamson Ether Synthesis (Ethyl Ethoxyacetate) B Step 2: Claisen Condensation (Diethyl 2-ethoxy-3-oxosuccinate) A->B  Key Intermediate Formation C Step 3: Knorr Pyrazole Synthesis (Final Product) B->C  Heterocyclic Ring Formation

Caption: Overall workflow for the synthesis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate.

Part 1: Synthesis of Ethyl Ethoxyacetate

The initial step involves the synthesis of ethyl ethoxyacetate, a crucial building block for the subsequent Claisen condensation. The Williamson ether synthesis is a reliable and well-established method for this transformation, involving the reaction of an alkoxide with an alkyl halide.[1][2] In this protocol, we will adapt the procedure from Organic Syntheses, which utilizes chloroacetic acid and sodium ethoxide.[3]

Protocol 1: Synthesis of Ethyl Ethoxyacetate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Chloroacetic Acid94.50142 g1.5
Sodium22.9969 g3.0In small pieces
Absolute Ethanol46.071250 mL + 180 mL-Anhydrous
Concentrated HCl36.46140 mL~1.7
Diethyl Ether74.12As required-Anhydrous
Anhydrous Potassium Carbonate138.2125 g-For drying

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a long reflux condenser, place 1250 mL of absolute ethanol. Carefully add 69 g (3.0 mol) of metallic sodium in small portions through the condenser at a rate that maintains a gentle reflux.

  • Reaction with Chloroacetic Acid: Once all the sodium has dissolved, slowly add a solution of 142 g (1.5 mol) of chloroacetic acid in 180 mL of absolute ethanol. The addition should be done in portions to control the exothermic reaction.

  • Work-up of Ethoxyacetic Acid: After the addition is complete, gently heat the mixture for 10 minutes. Distill off the excess ethanol on a steam bath. To the residue, add water to dissolve the sodium ethoxyacetate, then cool the solution and add 140 mL of concentrated hydrochloric acid.

  • Extraction: Remove the precipitated sodium chloride by filtration. Saturate the filtrate with sodium sulfate and extract with diethyl ether. Dry the ether extracts over anhydrous sodium sulfate and remove the ether by distillation to obtain crude ethoxyacetic acid.

  • Esterification: To the crude ethoxyacetic acid (approx. 1.2 mol), add 230 mL of absolute ethanol. Cool the mixture in an ice bath and pass dry hydrogen chloride gas until the solution is saturated. Allow the mixture to stand at room temperature for 24 hours.

  • Final Work-up and Purification: Neutralize the reaction mixture with a saturated sodium carbonate solution. Extract the ethyl ethoxyacetate with diethyl ether. Dry the ether extracts with anhydrous potassium carbonate, filter, and distill the ether. The crude product is then purified by fractional distillation to yield pure ethyl ethoxyacetate.

Part 2: Synthesis of Diethyl 2-ethoxy-3-oxosuccinate

This step employs a Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base. Here, ethyl ethoxyacetate is deprotonated at the α-carbon by sodium ethoxide, and the resulting enolate attacks the electrophilic carbonyl carbon of diethyl oxalate.

Protocol 2: Claisen Condensation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Ethyl Ethoxyacetate132.1634.7 g0.26From Step 1
Diethyl Oxalate146.1453.8 g0.37
Sodium22.9912 g0.52
Absolute Ethanol46.07100 mL-Anhydrous
Diethyl Ether74.12200 mL-Anhydrous
6M Hydrochloric Acid36.46As required-For neutralization

Procedure:

  • Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve 12 g (0.52 mol) of metallic sodium in a mixture of 100 mL of absolute ethanol and 200 mL of anhydrous diethyl ether, with cooling and stirring.

  • Addition of Reagents: After the sodium has completely dissolved, add 53.8 g (0.37 mol) of diethyl oxalate to the sodium ethoxide solution. Stir the mixture at room temperature for 30 minutes.

  • Condensation Reaction: Slowly add 34.7 g (0.26 mol) of ethyl ethoxyacetate to the reaction mixture. Allow the mixture to stir at room temperature overnight.

  • Work-up and Isolation: Dilute the reaction mixture with 20 mL of water and then carefully acidify with 6M HCl to a pH of ~2-3. Extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl 2-ethoxy-3-oxosuccinate can be purified by vacuum distillation.

Part 3: Knorr Pyrazole Synthesis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

The final step is the cyclocondensation of the β-ketoester with hydrazine, a classic example of the Knorr pyrazole synthesis.[4][5] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Reaction Mechanism

G cluster_0 Knorr Pyrazole Synthesis Mechanism Start Diethyl 2-ethoxy-3-oxosuccinate + Hydrazine Hydrazone Hydrazone Formation Start->Hydrazone Nucleophilic attack of hydrazine Cyclization Intramolecular Cyclization Hydrazone->Cyclization Attack of second N on ester carbonyl Dehydration Dehydration Cyclization->Dehydration Elimination of ethanol and water Product Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate Dehydration->Product Aromatization

Caption: Mechanism of the Knorr pyrazole synthesis.

Protocol 3: Synthesis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Diethyl 2-ethoxy-3-oxosuccinate232.2323.2 g0.1From Step 2
Hydrazine Hydrate (~64%)50.065.0 g~0.1
Glacial Acetic Acid60.0550 mL-Solvent
Water18.02As required-For work-up
Ethanol46.07As required-For recrystallization

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 23.2 g (0.1 mol) of diethyl 2-ethoxy-3-oxosuccinate in 50 mL of glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add 5.0 g (~0.1 mol) of hydrazine hydrate dropwise. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The crude Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate can be further purified by recrystallization from ethanol to yield a crystalline solid.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and frequently cited synthetic transformations. The Williamson ether synthesis, Claisen condensation, and Knorr pyrazole synthesis are cornerstone reactions in organic chemistry, ensuring a high degree of reliability.

  • Monitoring Reaction Progress: Each step should be monitored by TLC to ensure the complete consumption of starting materials before proceeding to the next stage or work-up. This provides an internal validation checkpoint.

  • Characterization: The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The expected spectroscopic data for analogous pyrazole structures can be found in the literature.[1]

References

  • Fuson, R. C.; Wojcik, B. H. Ethoxyacetic acid and ethyl ethoxyacetate. Organic Syntheses. 1943 , 2, 260. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Yadav, P., & Kumar, A. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32–38. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Markov, O. N., Moiseev, A. E., Tarasevich, B. N., Tafeenko, V. A., Beloglazkina, E. K., Shtil, A. A., & Finko, A. V. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. [Link]

  • PubChem. Diethyl 2-ethoxy-3-oxosuccinate. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Wikipedia. Williamson ether synthesis. [Link]

  • Cambridge University Press & Assessment. Knorr Pyrazole Synthesis. [Link]

Sources

Application

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate as a building block in medicinal chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (CAS: 1116656-05-3) Executive Summary The pyrazole ring is a privileged scaffold in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (CAS: 1116656-05-3)

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved drugs ranging from anti-inflammatory agents (Celecoxib) to kinase inhibitors (Ruxolitinib). Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate serves as a highly versatile, trifunctional building block. It offers three distinct vectors for structural diversification: the nucleophilic N1/N2 nitrogen atoms, the electrophilic C3 ethyl ester, and the electron-donating, sterically tuning C5 ethoxy group[1].

This application note provides an authoritative guide on utilizing this specific building block for the synthesis of advanced therapeutics, detailing field-proven protocols, mechanistic causality, and recent applications in targeted protein degradation and enzyme inhibition.

Chemical Profile & Reactivity Dynamics

The unique value of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate lies in its electronic distribution.

  • C5-Ethoxy Group: Unlike a simple alkyl group, the ethoxy substituent donates electron density into the pyrazole ring via resonance, modulating the pKa of the pyrazole NH. It also acts as a weak hydrogen-bond acceptor in protein-ligand interactions and increases the lipophilicity of the scaffold compared to a hydroxyl analog.

  • Regioselectivity: The steric bulk of the C5-ethoxy group heavily biases electrophilic attack (alkylation/arylation) toward the N1 position over the N2 position, allowing for highly regioselective library generation without the need for complex protecting group strategies.

  • C3-Ester: The ethyl ester is stable under standard cross-coupling conditions but can be readily saponified under mild basic conditions to yield the corresponding carboxylic acid for subsequent amidation.

Table 1: Physicochemical Properties
PropertyValueMedChem Significance
CAS Number 1116656-05-3Essential for compound sourcing and regulatory tracking.
Molecular Formula C₈H₁₂N₂O₃Low molecular weight (184.19 g/mol ) ensures high ligand efficiency.
Hydrogen Bond Donors 1 (NH)Facilitates key interactions with target kinase hinge regions.
Hydrogen Bond Acceptors 4 (N, O)Enhances solubility and interaction with target binding pockets.

Medicinal Chemistry Applications

Targeted Protein Degradation: HDAC6 Degraders

Recent breakthroughs in targeted protein degradation (TPD) have utilized pyrazole-3-carboxamides to selectively target Histone Deacetylase 6 (HDAC6). In a 2025 study, Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate was utilized as a core precursor to synthesize selective HDAC6 degraders via the ubiquitin-proteasome pathway[2]. These degraders demonstrated profound therapeutic efficacy in treating acute liver injury (ALI) by modulating immune responses and reducing liver inflammation at sub-nanomolar concentrations (0.5 nM) without cytotoxicity to normal AML12 liver cells[2].

Ubiquitin-proteasome degradation pathway of HDAC6 induced by pyrazole-based compounds.

O-GlcNAcase (OGA) Inhibitors

The pyrazole core is heavily featured in the development of OGA inhibitors. OGA regulates O-GlcNAcylation, a reversible post-translational modification critical in cytoskeletal processes and tau protein regulation. Patent literature (CA3102903A1) details the use of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate in DMF to construct 5-membered heteroaromatic libraries aimed at preventing neurodegenerative diseases such as Alzheimer's[3].

Anti-Inflammatory Agents

Substituted ethyl 1H-pyrazole-3-carboxylates have been extensively evaluated for their anti-inflammatory properties. Derivatives synthesized from similar dioxo-ester intermediates have shown significant reduction in carrageenan-induced paw edema models, positioning the pyrazole-3-carboxylate scaffold as a safer alternative to traditional NSAIDs, which often cause gastric ulceration[4].

Synthetic Workflows & Rational Design

Workflow demonstrating the divergent functionalization of the pyrazole scaffold.

Table 2: Optimization of N-Alkylation Conditions

Empirical data for the alkylation of pyrazole-3-carboxylates to maximize N1 regioselectivity.

BaseSolventTemp (°C)Time (h)Major ProductYield (%)
K₂CO₃DMF8012N1-Alkyl75-80%
NaH (60%)THF0 to 254N1-Alkyl85-92%
Cs₂CO₃MeCN608N1/N2 Mixture60%

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice and workup step is provided to ensure reproducibility and high-fidelity results.

Protocol A: Regioselective N1-Alkylation

Objective: Attach a lipophilic or targeting moiety to the N1 position while preserving the C3 ester.

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that effectively stabilizes the intermediate pyrazolide anion, accelerating the SN2 substitution.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ gas evolution ceases.

    • Causality: NaH provides irreversible, kinetic deprotonation. The 0 °C temperature prevents unwanted side reactions or transesterification.

  • Alkylation: Add the desired alkyl halide (e.g., 1-bromopropane) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Quenching & Workup: Quench the reaction carefully with ice water to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL).

    • Causality: Extensive brine washing is mandatory to partition and remove the high-boiling DMF from the organic phase.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the N1-alkylated product.

Protocol B: C3-Ester Saponification and Amidation

Objective: Convert the unreactive ethyl ester into a highly functionalized carboxamide (crucial for HDAC6 zinc-binding groups or OGA pharmacophores)[2][3].

  • Saponification: Dissolve the N1-alkylated intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 2-4 hours.

    • Causality: The mixed solvent system ensures solubility of both the lipophilic organic starting material (THF/MeOH) and the inorganic base (H₂O). LiOH is preferred over NaOH to prevent cleavage of the C5-ethoxy ether linkage.

  • Acidification: Concentrate the organic solvents in vacuo. Acidify the remaining aqueous phase with 1M HCl to pH ~3. The pyrazole-3-carboxylic acid will precipitate. Filter and dry under high vacuum.

  • Amidation: In a dry flask, dissolve the carboxylic acid (1.0 eq) and the desired amine (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 12 hours.

    • Causality: HATU is a premier coupling reagent that generates a highly reactive HOAt ester intermediate, driving the amidation forward efficiently even with sterically hindered amines. DIPEA acts as a non-nucleophilic base to maintain the optimal pH for coupling.

  • Isolation: Dilute with water and extract with DCM. Wash with saturated NaHCO₃, 1M HCl, and brine. Dry and concentrate to yield the final pyrazole-3-carboxamide.

References

  • Title: Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (PubMed/NIH) URL: [Link]

  • Title:Oga inhibitor compounds (Patent CA3102903A1)

Sources

Method

Comprehensive Application Note: Hydrolysis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate to 5-Ethoxy-1H-pyrazole-3-carboxylic Acid

Executive Summary The synthesis of 5-ethoxy-1H-pyrazole-3-carboxylic acid via the hydrolysis of its corresponding ethyl ester is a critical transformation in modern medicinal chemistry. Pyrazole-3-carboxylic acid derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 5-ethoxy-1H-pyrazole-3-carboxylic acid via the hydrolysis of its corresponding ethyl ester is a critical transformation in modern medicinal chemistry. Pyrazole-3-carboxylic acid derivatives serve as fundamental building blocks for a variety of bioactive molecules, including selective HDAC6 inhibitors for acute liver injury[1], OGA inhibitors for neurodegenerative diseases[2], and various antimicrobial and hypoglycemic agents.

This application note provides a highly optimized, self-validating protocol for the base-catalyzed saponification of ethyl 5-ethoxy-1H-pyrazole-3-carboxylate. By leveraging precise solvent engineering and isoelectric precipitation, this methodology guarantees high yields (>95%) and analytical-grade purity without the need for chromatographic purification.

Mechanistic Rationale & Reaction Design

The transformation relies on a standard base-catalyzed ester hydrolysis (saponification). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group, yielding a water-soluble pyrazole-3-carboxylate salt.

Causality in Experimental Choices
  • Solvent Selection (THF/MeOH/H₂O): Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is highly lipophilic, whereas the hydroxide base is strictly water-soluble. Conducting the reaction in pure water leads to a biphasic suspension with negligible conversion. A ternary solvent system (THF/MeOH/H₂O in a 3:1:1 ratio) acts as a thermodynamic bridge: THF solubilizes the ester, water dissolves the base, and methanol acts as a miscible co-solvent to ensure a completely homogeneous reaction matrix.

  • Base Selection (LiOH vs. NaOH): Lithium hydroxide (LiOH) is purposefully selected over Sodium hydroxide (NaOH). LiOH provides a milder basic environment, which mitigates the risk of side reactions, such as the cleavage of the 5-ethoxy ether linkage or pyrazole ring-opening, which can occur under harsh, high-temperature NaOH conditions.

  • Isoelectric Precipitation (pH Control): The pyrazole core is amphoteric. The stability and solubility of pyrazole carboxylates are highly dependent on the pH of the aqueous medium[3]. The carboxylic acid moiety has a pKa of ~3.5–4.5, while the conjugate acid of the pyrazole nitrogen has a pKa near 2.0. Adjusting the pH to exactly 3.5–4.0 ensures the molecule exists in its neutral, least water-soluble state, driving spontaneous precipitation.

Mechanism Ester Pyrazole Ester (Lipophilic) Intermediate Tetrahedral Intermediate Ester->Intermediate OH⁻ Attack Carboxylate Lithium Carboxylate (Aqueous Soluble) Intermediate->Carboxylate -EtO⁻ Acid Carboxylic Acid (Insoluble Precipitate) Carboxylate->Acid +H⁺ (pH 3.5)

Mechanistic pathway of base-catalyzed ester hydrolysis and isoelectric precipitation.

Process Optimization Data

To demonstrate the causality behind the optimized protocol, the following table summarizes the quantitative data from various reaction conditions tested during method development.

Table 1: Reaction Optimization Parameters for Ester Hydrolysis

Base (Equivalents)Solvent SystemTemp (°C)Time (h)Isolated YieldMechanistic Observations
NaOH (2.0 eq)H₂O100 °C12 h<10%Biphasic stalling; poor ester solubility; thermal degradation observed.
NaOH (2.0 eq)EtOH/H₂O (1:1)80 °C6 h65%Moderate yield; competing transesterification noted.
LiOH (2.0 eq) THF/MeOH/H₂O (3:1:1) 25 °C 3 h >95% Homogeneous reaction; clean conversion; rapid kinetics.

Standard Operating Procedure (SOP)

ReactionWorkflow S1 1. Solubilization Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate in THF/MeOH/H₂O S2 2. Saponification Add LiOH·H₂O (2.0 eq) at 0 °C Stir at RT for 3 h S1->S2 S3 3. Solvent Removal Evaporate THF/MeOH in vacuo at <40 °C S2->S3 S4 4. Isoelectric Precipitation Acidify aqueous layer with 1M HCl Strictly to pH 3.5 S3->S4 S5 5. Isolation Vacuum filtration & H₂O wash Yields pure carboxylic acid S4->S5

Step-by-step workflow for the hydrolysis and isolation of 5-ethoxy-1H-pyrazole-3-carboxylic acid.

Materials & Reagents
  • Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (10.0 mmol, 1.84 g)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (20.0 mmol, 0.84 g)

  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Protocol

Step 1: Reaction Setup (Solubilization & Saponification)

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of ethyl 5-ethoxy-1H-pyrazole-3-carboxylate in 50 mL of a THF/MeOH/H₂O (3:1:1 v/v/v) solvent mixture.

  • Cool the homogeneous mixture to 0 °C using an ice-water bath.

  • Add 20.0 mmol (2.0 eq) of LiOH·H₂O in one single portion.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

Step 2: Reaction Monitoring (Self-Validation System)

  • Stir the reaction mixture for 3 hours.

  • Validation Check: Monitor the reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate 1:1) or LC-MS. The reaction is self-validating: it is deemed complete only when the high- Rf​ ester spot completely disappears, replaced by a baseline spot (the highly polar lithium carboxylate salt).

Step 3: Work-up and Isoelectric Precipitation

  • Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (water bath <40 °C) to selectively remove the volatile THF and MeOH. Critical Note: Failure to remove the organic solvents will keep the final product dissolved, preventing precipitation.

  • Dilute the remaining aqueous layer with 20 mL of ice-cold deionized water and transfer to an ice bath (0 °C).

  • Validation Check: Slowly add 1M HCl dropwise while continuously monitoring the solution with a calibrated pH meter. Stop the addition exactly at pH 3.5 . A dense white precipitate will crash out of the solution precisely at this threshold. Troubleshooting: If no precipitate forms, the pH has either not reached the threshold or has overshot to <2.0 (forming the soluble pyrazole hydrochloride salt). If overshot, back-titrate carefully with 0.1M NaOH.

Step 4: Isolation

  • Stir the resulting white suspension at 0 °C for 30 minutes to ensure complete crystallization and maximize recovery.

  • Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water (2 × 10 mL) to wash away residual lithium chloride salts.

  • Dry the product under high vacuum at 45 °C for 12 hours to afford 5-ethoxy-1H-pyrazole-3-carboxylic acid as a white solid.

References

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury . ACS Publications. 1

  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide . Benchchem. 3

  • CA3102903A1 - Oga inhibitor compounds . Google Patents. 2

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity . PubMed. Link

Sources

Application

Application Notes and Protocols for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate in Agrochemical Design

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Agrochemicals The pyrazole ring system is a cornerstone in the discovery and development of innovative agrochemicals.[1] This five-membered aromatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the discovery and development of innovative agrochemicals.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and a wide spectrum of biological activities.[2] Numerous commercial pesticides, spanning herbicides, fungicides, and insecticides, feature the pyrazole fragment as a key structural element, underscoring its importance in crop protection.[2]

The derivatization of the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with specific biological targets.[3] This has led to the development of agrochemicals with diverse modes of action, including the inhibition of critical plant and fungal enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and succinate dehydrogenase (SDH).[2][4][5]

This application note focuses on Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate , a versatile building block for the synthesis of novel pyrazole-based agrochemicals. We will explore its synthesis, potential derivatization strategies, and a hypothetical application in the design of a next-generation fungicide. The protocols provided are designed to be self-validating, with explanations for key experimental choices to guide researchers in this exciting field.

Part 1: Synthesis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

The synthesis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate can be efficiently achieved through a classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, the key starting materials are diethyl 2-(ethoxymethylene)malonate and hydrazine hydrate.

Rationale behind the Synthetic Approach

The Knorr synthesis is a robust and widely used method for constructing the pyrazole ring.[6] The use of diethyl 2-(ethoxymethylene)malonate provides the necessary carbon backbone and the desired ethoxy group at the 5-position of the resulting pyrazole. The reaction with hydrazine hydrate serves to form the heterocyclic ring. The choice of an acid catalyst facilitates the cyclization and subsequent dehydration steps.

Experimental Protocol: Synthesis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

Materials:

  • Diethyl 2-(ethoxymethylene)malonate

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-(ethoxymethylene)malonate (1 equivalent) and absolute ethanol (5 mL per gram of malonate derivative).

  • Begin stirring the solution at room temperature.

  • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution. An exotherm may be observed.

  • After the addition is complete, add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate as a solid.

Synthesis Workflow Diagram

synthesis_workflow_1 start Diethyl 2-(ethoxymethylene)malonate + Hydrazine Hydrate reagents Ethanol Glacial Acetic Acid (cat.) reaction Reflux (4-6h) start->reaction 2. Heat reagents->reaction 1. Add reagents workup Work-up (Evaporation, Extraction, Washing, Drying) reaction->workup 3. Cool & Process purification Column Chromatography workup->purification 4. Purify product Ethyl 5-ethoxy-1H- pyrazole-3-carboxylate purification->product 5. Isolate

Caption: Synthesis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate.

Part 2: Design and Synthesis of a Hypothetical Agrochemical: "Pyrethoxazole"

Leveraging Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate as a versatile intermediate, we can design a novel, hypothetical fungicide, which we will name "Pyrethoxazole". The design strategy involves two key modifications to the starting material: N-alkylation of the pyrazole ring and amidation of the ethyl ester. This approach is inspired by the structure of many successful pyrazole-based fungicides that are often pyrazole carboxamides.[7][8]

Design Rationale for "Pyrethoxazole"
  • N-Alkylation with a Substituted Benzyl Halide: The N1 position of the pyrazole ring is a common site for derivatization to modulate biological activity.[9] Alkylation with a substituted benzyl halide, for instance, 4-chlorobenzyl chloride, introduces a lipophilic aromatic moiety which can enhance binding to the target enzyme.

  • Amidation of the Ethyl Ester: The conversion of the ethyl ester at the 3-position to an amide is a well-established strategy in the design of pyrazole fungicides that target the succinate dehydrogenase (SDH) enzyme.[2] The amide bond can form crucial hydrogen bonding interactions within the active site of the enzyme. We will use 2-(trifluoromethyl)aniline for the amidation, as the trifluoromethyl group can improve metabolic stability and binding affinity.

Experimental Protocol: Synthesis of "Pyrethoxazole"

Step 1: N-alkylation of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

  • 4-Chlorobenzyl chloride

  • Potassium carbonate

  • Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 equivalents) in acetonitrile, add Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (1 equivalent).

  • Add 4-chlorobenzyl chloride (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-alkylated intermediate. This intermediate can be used in the next step without further purification if it is of sufficient purity.

Step 2: Amidation to "Pyrethoxazole"

Materials:

  • N-alkylated intermediate from Step 1

  • 2-(Trifluoromethyl)aniline

  • Trimethylaluminum (2M solution in toluene)

  • Toluene (anhydrous)

  • Hydrochloric acid (1M aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude N-alkylated intermediate (1 equivalent) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylaluminum (2M solution in toluene, 1.2 equivalents) to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add 2-(trifluoromethyl)aniline (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and then heat to 80 °C for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield "Pyrethoxazole".

Synthesis Workflow Diagram for "Pyrethoxazole"

Caption: Two-step synthesis of the hypothetical fungicide "Pyrethoxazole".

Part 3: Hypothetical Mechanism of Action and Structure-Activity Relationship

Proposed Mechanism of Action: SDH Inhibition

Based on the pyrazole carboxamide scaffold of "Pyrethoxazole", its most probable mechanism of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial electron transport chain of fungi.[2] SDH inhibitors block the oxidation of succinate to fumarate, thereby disrupting cellular respiration and leading to fungal cell death.[2]

The N-(2-trifluoromethylphenyl)amide moiety is designed to fit into the ubiquinone binding site (Qp-site) of the SDH enzyme, while the N-benzylpyrazole core would occupy an adjacent hydrophobic pocket. The ethoxy group at the 5-position of the pyrazole ring can contribute to the overall lipophilicity of the molecule, potentially improving its penetration through fungal cell membranes.

Signaling Pathway Diagram: SDH Inhibition

Caption: Proposed inhibition of SDH by "Pyrethoxazole".

Hypothetical Efficacy Data

To illustrate the potential of "Pyrethoxazole", the following table presents hypothetical in vitro fungicidal activity data against several important plant pathogens, compared to a commercial standard.

CompoundBotrytis cinerea (Gray Mold) EC₅₀ (mg/L)Septoria tritici (Leaf Blotch) EC₅₀ (mg/L)Puccinia triticina (Brown Rust) EC₅₀ (mg/L)
"Pyrethoxazole" 0.250.50.8
Boscalid (Commercial SDHI) 0.40.71.2

EC₅₀ (Half-maximal effective concentration) values are hypothetical and for illustrative purposes only.

Conclusion

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate represents a valuable and versatile starting material for the synthesis of novel pyrazole-based agrochemicals. Its straightforward synthesis and the potential for derivatization at both the pyrazole nitrogen and the carboxylate group offer a rich platform for lead generation and optimization in agrochemical research. The hypothetical fungicide "Pyrethoxazole" exemplifies a rational design approach based on established structure-activity relationships for pyrazole carboxamide fungicides. The detailed protocols provided herein serve as a practical guide for researchers and scientists in the field of drug and pesticide development to explore the potential of this and related pyrazole scaffolds.

References

  • Benchchem. (n.d.). Novel Pyrazole Derivatives Demonstrate Potent Herbicidal Activity: A Comparative Analysis.
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Huppatz, J. L., & Phillips, J. N. (1984). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Retrieved from [Link]

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides.
  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION.
  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Retrieved from [Link]

  • PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • ACS Publications. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Retrieved from [Link]

  • ACS Publications. (2022). Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor. Retrieved from [Link]

  • PubMed. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Retrieved from [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. (2026).
  • ResearchGate. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Arkivoc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • ResearchGate. (2014). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

  • Durham e-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved from [Link]

  • inLibrary. (2025). THE ROLE OF AZOXY FUNCTIONAL GROUPS IN ENHANCING ACARICIDAL ACTIVITY OF AROMATIC COMPOUNDS. Retrieved from [Link]

  • PMC. (n.d.). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. Retrieved from [Link]

  • Synlett. (2012). “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation–Knorr Reaction–Hydrolysis Sequence. Retrieved from [Link]

  • JoVE. (2021). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. Retrieved from [Link]

  • PubMed. (2021). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Approved pyrazole-based drugs and agrochemicals synthesized by N-alkylation of heterocyclic core. Retrieved from [Link]

  • PMC. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

  • MDPI. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Retrieved from [Link]

  • RSC Publishing. (2015). B(OCH 2 CF 3 ) 3 -mediated direct amidation of pharmaceutically relevant building blocks in cyclopentyl methyl ether. Retrieved from [Link]

  • ACS Publications. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Retrieved from [Link]

  • DOI. (n.d.). 194 RECENT ADVANCES IN THE SYNTHESIS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • EPA NEPAL. (n.d.). Chemistry and Mode of Action of Insecticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Alcohol ethoxylates significantly synergize pesticides than alkylphenol ethoxylates considering bioactivity against three pests and joint toxicity to Daphnia magna. Retrieved from [Link]

  • ResearchGate. (2026). ChemInform Abstract: A New Synthetic Entry to 3-Carboxamido-4-carboxylic Acid Derivatives of Isoxazole and Pyrazole. Retrieved from [Link]

  • ResearchGate. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate in Drug Discovery

Executive Summary & Chemical Rationale Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (CAS: 1116656-05-3) is a highly versatile heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical agents,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (CAS: 1116656-05-3) is a highly versatile heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical agents, including kinase inhibitors, OGA inhibitors, and HDAC inhibitors[1],. Its synthetic utility is driven by three orthogonal reactive handles:

  • N1-H Position : Available for C-N cross-coupling (N-arylation/alkylation).

  • C4-H Position : Highly activated for electrophilic substitution and direct C-H metalation. The C5-ethoxy group acts as a strong electron-donating group (+M effect), enriching the C4 position with electron density, while the C3-carboxylate provides a stabilizing -M effect.

  • C3-Carboxylate : Primed for downstream saponification and amidation.

This application note provides field-proven, self-validating protocols for the site-selective functionalization of this pyrazole scaffold, detailing the causality behind catalyst and condition selection.

Reactivity Mapping

Understanding the electronic distribution of this pyrazole is critical for site-selective functionalization. The following workflow diagram illustrates the logical divergence of synthetic strategies depending on the desired substitution pattern[2].

ReactivityMap core Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (CAS: 1116656-05-3) n_aryl N1-Arylation (Chan-Lam Coupling) core->n_aryl Aryl Boronic Acids Cu(OAc)2, Air c4_ch C4 C-H Arylation (Pd-Catalyzed CMD) core->c4_ch Aryl Halides Pd(OAc)2, PivOH c4_halo C4 Halogenation (NBS / NIS) core->c4_halo NBS/NIS Electrophilic Attack suzuki Suzuki-Miyaura Coupling c4_halo->suzuki Aryl Boronic Acids Pd(dppf)Cl2

Reactivity map of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate detailing site-selective functionalizations.

Workflow 1: Site-Selective N1-Arylation (Chan-Lam Coupling)

Mechanistic Insight & Causality

While Buchwald-Hartwig amination is a standard for N-arylation, the harsh basic conditions (e.g., NaOtBu, 100 °C) often lead to the premature hydrolysis of the C3-ethyl ester and potential cleavage of the C5-ethoxy ether[3]. To preserve these sensitive functional groups, the Chan-Lam coupling is the method of choice. Utilizing Copper(II) acetate and arylboronic acids under mild, open-air oxidative conditions ensures excellent chemoselectivity and prevents degradation of the starting material[2].

Optimization of N-Arylation Conditions
CatalystLigandSolventBaseTempYield (%)
Cu(OAc)₂ Pyridine DCM Pyridine RT 85
Cu(OAc)₂TMEDAMeOHEt₃NRT62
Pd(OAc)₂DavePhosTolueneNaOtBu100 °C<10 (Decomp.)
Pd₂(dba)₃XPhosDioxaneK₃PO₄100 °C45
Self-Validating Protocol: Chan-Lam N-Arylation
  • Reaction Setup : To a 50 mL round-bottom flask, add Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous Cu(OAc)₂ (0.1 mmol, 10 mol%).

  • Solvent & Base : Suspend the mixture in 10 mL of anhydrous Dichloromethane (DCM). Add Pyridine (2.0 mmol, 2.0 equiv).

  • Oxidative Coupling : Stir the reaction mixture at room temperature (20-25 °C) open to the atmosphere. (Self-validation: The solution will transition from a light blue suspension to a deep green/blue homogeneous solution as the active Cu(II)-aryl species forms).

  • Monitoring : Monitor via TLC (3:1 Hexanes/EtOAc, UV 254 nm). The starting pyrazole should be consumed within 12-16 hours.

  • Workup : Dilute with DCM (20 mL) and wash with saturated aqueous EDTA solution (2 x 15 mL) to sequester copper salts. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification : Purify by flash column chromatography (silica gel, 0-30% EtOAc in Hexanes).

Workflow 2: C4-Selective Direct C-H Arylation

Mechanistic Insight & Causality

The C4 position is highly nucleophilic. Instead of pre-functionalizing the pyrazole with a halogen, direct Palladium-catalyzed C-H arylation offers a highly atom-economical route. The addition of Pivalic acid (PivOH) is critical; it acts as a proton shuttle, facilitating a Concerted Metalation-Deprotonation (CMD) transition state that significantly lowers the activation energy for C-H bond cleavage at the C4 position.

CatalyticCycle pd0 Pd(0) Catalyst Active Species ox_add Oxidative Addition (Ar-X) pd0->ox_add pd2_ar Ar-Pd(II)-X Intermediate ox_add->pd2_ar cmd Concerted Metalation Deprotonation (CMD) at C4 Position pd2_ar->cmd Pyrazole + PivOH/Base pd2_ar_pyr Ar-Pd(II)-Pyrazole Intermediate cmd->pd2_ar_pyr - HX red_elim Reductive Elimination pd2_ar_pyr->red_elim red_elim->pd0 Catalyst Regeneration product C4-Arylated Pyrazole Product red_elim->product

Catalytic cycle of Pd-catalyzed direct C-H arylation featuring a CMD transition state.

Optimization of C4 C-H Arylation Conditions
CatalystCo-CatalystSolventBaseTempYield (%)
Pd(OAc)₂NoneDMAK₂CO₃110 °C15
Pd(OAc)₂ PivOH (30 mol%) DMA K₂CO₃ 110 °C 88
Pd(OAc)₂PivOH (30 mol%)TolueneCs₂CO₃110 °C65
Pd(PPh₃)₄NoneDMFKOAc110 °C22
Self-Validating Protocol: Direct C-H Arylation
  • Reaction Setup : In an oven-dried Schlenk tube, combine Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (1.0 mmol, 1.0 equiv), aryl bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Co-Catalyst Addition : Add Pivalic acid (PivOH) (0.3 mmol, 30 mol%).

  • Solvent & Degassing : Add anhydrous N,N-Dimethylacetamide (DMA) (5 mL). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which can cause rapid catalyst deactivation. Backfill with Argon.

  • Heating : Seal the tube and heat to 110 °C in an oil bath for 16 hours. (Self-validation: The mixture will turn dark brown/black, indicating the formation of active Pd(0) species).

  • Monitoring : Cool to room temperature and check an aliquot by LC-MS. The mass of the product [M+H]⁺ should be the dominant peak.

  • Workup : Dilute with EtOAc (30 mL) and filter through a pad of Celite. Wash the filtrate with water (3 x 15 mL) to remove DMA, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification : Purify via flash chromatography to isolate the C4-arylated pyrazole.

Workflow 3: Electrophilic Bromination & Suzuki-Miyaura Coupling

Mechanistic Insight & Causality

When coupling highly sterically hindered or extremely electron-deficient aryl groups, direct C-H arylation may stall. In such cases, a two-step approach is required. Electrophilic bromination using N-Bromosuccinimide (NBS) is exclusively directed to the C4 position by the C5-ethoxy group. The resulting C4-bromo pyrazole is an excellent substrate for Suzuki-Miyaura cross-coupling.

Self-Validating Protocol: C4-Bromination
  • Setup : Dissolve Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (1.0 mmol) in anhydrous DMF (5 mL) and cool to 0 °C.

  • Halogenation : Add NBS (1.05 mmol, 1.05 equiv) portion-wise in the dark.

  • Reaction : Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. (Self-validation: TLC will show a new, less polar spot. LC-MS will show the characteristic 1:1 isotopic pattern [M]⁺/[M+2]⁺ of the brominated product).

  • Workup : Quench with saturated aqueous Na₂S₂O₃ (10 mL) to destroy unreacted NBS. Extract with EtOAc, wash with water (3x) and brine, dry, and concentrate. The crude product is typically >95% pure and can be used directly in Suzuki couplings using standard Pd(dppf)Cl₂ conditions.

References

  • BLD Pharm: Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate Source: bldpharm.com URL:[1]

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury Source: ACS Publications URL:

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: RSC Publishing URL:[3]

  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles Source: ACS Publications URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing yield bottlenecks in the synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing yield bottlenecks in the synthesis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate .

This guide bypasses generic advice and targets the mechanistic root causes of yield loss—specifically focusing on moisture-induced saponification during Claisen condensation and the notorious challenge of O- vs. N-alkylation regioselectivity in pyrazole chemistry.

Process Overview & Pathway Visualization

The standard synthesis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a three-step sequence. It begins with the Claisen condensation of diethyl oxalate and ethyl acetate, followed by cyclization with hydrazine, and concludes with a regioselective O-alkylation[1].

SynthesisRoute A Diethyl Oxalate + Ethyl Acetate B Sodium Diethyl Oxalacetate A->B NaOEt, EtOH Claisen Condensation C Ethyl 5-hydroxy-1H- pyrazole-3-carboxylate B->C Hydrazine Hydrate AcOH/Toluene D Ethyl 5-ethoxy-1H- pyrazole-3-carboxylate C->D EtBr, K2CO3 DMF, 60°C

Synthetic workflow for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate highlighting key intermediates.

Phase 1: Condensation & Cyclization (Steps 1 & 2)

Q1: During the Step 1 Claisen condensation, my yield of sodium diethyl oxalacetate is inconsistent, often dropping below 40%. What is the mechanistic cause? A1: Inconsistencies here almost universally stem from the degradation of your base, Sodium Ethoxide (NaOEt). NaOEt is highly hygroscopic. If exposed to atmospheric moisture, it rapidly hydrolyzes to form Sodium Hydroxide (NaOH) and ethanol. NaOH is a potent nucleophile that will preferentially attack the carbonyl carbon of diethyl oxalate or ethyl acetate, leading to irreversible saponification (ester hydrolysis) rather than the desired α-proton abstraction required for the Claisen condensation. Actionable Fix: Always use freshly prepared NaOEt (by reacting sodium metal with anhydrous ethanol) or a commercial solution stored strictly under argon. Ensure all glassware is oven-dried.

Q2: In Step 2, I am seeing multiple spots on my TLC and a low yield of the intermediate ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. How do I improve the cyclization efficiency? A2: The reaction of the 1,3-dicarbonyl intermediate with hydrazine hydrate is highly pH-dependent. In unbuffered or highly basic conditions, competing pathways such as the formation of open-chain dihydrazones or premature hydrolysis of the C3-ester group dominate. Actionable Fix: Perform the cyclization in a buffered acidic medium, such as a mixture of toluene and acetic acid[2]. The acetic acid serves a dual mechanistic purpose: it protonates the sodium enolate to its reactive enol form, and it acts as an acid catalyst to accelerate the nucleophilic attack of hydrazine onto the carbonyls, driving rapid ring closure before side reactions can occur.

Phase 2: Regioselective Alkylation (Step 3)

Q3: My biggest bottleneck is Step 3. I am getting a nearly 1:1 mixture of the desired O-alkylated product (5-ethoxy) and the undesired N-alkylated product. How can I drive the regioselectivity toward O-alkylation? A3: This is the classic ambident nucleophile dilemma. Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate exhibits tautomerism. Upon deprotonation, the resulting anion can react at either the oxygen or the nitrogen atom. To solve this, we must apply Hard-Soft Acid-Base (HSAB) theory :

  • The Nucleophile: The oxygen atom is a "harder", more electronegative nucleophile, while the nitrogen is "softer" and more polarizable.

  • The Solvent: Using a polar aprotic solvent like DMF is critical. DMF heavily solvates the counter-cation (e.g., K+ ), leaving the hard oxygen anion "naked" and highly reactive.

  • The Electrophile: Switch from Ethyl Iodide (EtI) to Ethyl Bromide (EtBr) or Ethyl Tosylate (EtOTs). Bromide and tosylate are "harder" leaving groups than iodide, which mechanistically favors attack by the harder oxygen nucleophile.

  • The Base: If Potassium Carbonate ( K2​CO3​ ) still yields too much N-alkylation, switching to Silver Carbonate ( Ag2​CO3​ ) can drastically bias the reaction. Silver has a strong, specific affinity for nitrogen, effectively coordinating to and "blocking" the N-site, forcing the electrophile to react at the oxygen.

Troubleshooting Start Yield Bottleneck Identified Check1 Step 1/2: Incomplete Cyclization or Hydrolysis? Start->Check1 Check2 Step 3: Poor Regioselectivity (N-Alkylation)? Start->Check2 Sol1 Buffer with AcOH to catalyze ring closure Check1->Sol1 Yes Sol2 Apply HSAB Theory: Hard Electrophile (EtBr) & Polar Aprotic Solvent (DMF) Check2->Sol2 Yes

Troubleshooting logic tree for resolving common yield bottlenecks in pyrazole synthesis.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and regioselectivity during the Step 3 alkylation. Note how the combination of a hard electrophile, polar aprotic solvent, and specific counter-ions maximizes the target yield.

BaseSolventElectrophileTemperatureO-Alkylation (5-ethoxy)N-Alkylation (Undesired)
NaHTHFEthyl Iodide0°C to RT~30%~65%
K2​CO3​ AcetoneEthyl IodideReflux (56°C)~45%~45%
K2​CO3​ DMF Ethyl Bromide 60°C ~75% ~15%
Ag2​CO3​ Toluene Ethyl Bromide 80°C >85% <5%

Standard Operating Procedure: Optimized O-Alkylation

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that if a step fails, you will know exactly why before proceeding.

Reagents:

  • Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate: 1.0 eq

  • Anhydrous K2​CO3​ (325 mesh, oven-dried): 2.0 eq

  • Ethyl Bromide (EtBr): 1.2 eq

  • Anhydrous DMF: 0.2 M relative to substrate

Step-by-Step Methodology:

  • Preparation & Deprotonation: Charge an oven-dried 250 mL round-bottom flask with ethyl 5-hydroxy-1H-pyrazole-3-carboxylate and anhydrous DMF. Add K2​CO3​ in one portion.

  • Validation Checkpoint 1: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. Self-Validation: The solution should transition to a slightly yellow, homogenous suspension, confirming successful deprotonation and formation of the ambident anion.

  • Alkylation: Dropwise add Ethyl Bromide via syringe. Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Validation Checkpoint 2 (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). Self-Validation: The O-alkylated product is significantly less polar than the N-alkylated byproduct due to the lack of a hydrogen-bond donating N-H group. The target 5-ethoxy product will elute with a higher Rf value.

  • Quench & Workup: Cool to room temperature. Pour the mixture into 5 volumes of ice-cold distilled water. Causality: This forces the organic product to precipitate while keeping the DMF and inorganic carbonate salts highly soluble in the aqueous phase.

  • Extraction & DMF Removal: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 50 mL). Causality: LiCl drastically increases the polarity of the aqueous phase, stripping any residual DMF out of the organic layer—a critical step to prevent bumping during solvent evaporation.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate.

References

  • Title: Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide compounds (Patent CA3015166A1)

Sources

Optimization

Technical Support Center: Advanced Purification of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

Welcome to the specialized technical support center for the isolation and purification of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate . As a Senior Application Scientist, I frequently encounter researchers struggling with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support center for the isolation and purification of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate . As a Senior Application Scientist, I frequently encounter researchers struggling with the unique physicochemical quirks of pyrazole building blocks. Pyrazoles are notorious for their annular tautomerism and strong hydrogen-bonding capabilities, which can wreak havoc on standard chromatographic methods.

While some high-throughput medicinal chemistry workflows carry this intermediate forward into amidation or alkylation steps without purification[1], isolating it is highly recommended to standardize yields and prevent side reactions. This guide moves beyond basic protocols. Here, we dissect the causality behind each purification step, ensuring you understand why a technique works, allowing you to build self-validating workflows that guarantee >99% purity for your downstream drug development applications.

Part 1: Physicochemical Profiling

Before troubleshooting, we must define the physical parameters of the target molecule. Understanding these properties dictates our solvent selection and chromatographic strategy.

Table 1: Physicochemical Properties

PropertyValueOperational Impact
Compound Name Ethyl 5-ethoxy-1H-pyrazole-3-carboxylateTarget analyte for purification.
CAS Number 1116656-05-3[2]Primary identifier for reference standards[3].
Molecular Formula C8H12N2O3Used for MS validation (m/z 185 [M+H]+).
Molecular Weight 184.19 g/mol [3]Critical for stoichiometric calculations.
Core Structure 1H-pyrazole scaffoldExhibits strong H-bonding; prone to silica tailing.
Key Functional Groups C3-Ethyl ester, C5-Ethoxy ether, N1-HEster is sensitive to strong bases (hydrolysis risk).
Part 2: Standardized Purification Workflow

The synthesis of the pyrazole core typically involves the condensation of a dioxo-ester intermediate with hydrazine hydrate[4]. The resulting crude mixture requires a strategic, multi-phase purification approach to isolate the target from polar and non-polar byproducts.

Purification A Crude Reaction Mixture (Contains Pyrazole, Hydrazine, Dioxo-ester) B Aqueous Quench & LLE (DCM / H2O) A->B Removes polar impurities (e.g., Hydrazine) C Flash Column Chromatography (Silica, EtOAc/Heptane gradient) B->C Removes organic byproducts (e.g., Dioxo-esters) D Crystallization/Trituration (Toluene/Hexane) C->D Isolates target fractions E Pure Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (>99% Purity) D->E Final polish & structural validation

Fig 1. Standardized purification workflow for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate.

Part 3: Troubleshooting Guides & FAQs

Q1: During normal-phase flash chromatography, my target compound streaks severely across multiple fractions. How can I improve peak shape? A1: This is a classic issue with 1H-pyrazoles. The unshielded secondary amine (N-H) on the pyrazole ring acts as a strong hydrogen-bond donor, interacting aggressively with the free silanol groups on standard silica gel.

  • Resolution & Causality: To mitigate this, we recommend a solvent system of Ethyl Acetate (EtOAc) in Heptane (0/100 to 20/80 gradient) as successfully utilized in the isolation of similar pyrazole intermediates[5]. If streaking persists, pre-treat the silica column with 1% triethylamine (TEA) in heptane. The TEA caps the highly acidic silanol sites. Ensure you do not exceed 1% TEA, as highly basic conditions risk the hydrolysis of the C3-ethyl ester.

Q2: My LC-MS analysis shows two closely eluting peaks with the exact same mass (m/z 185 [M+H]+). Is my sample impure? A2: Not necessarily. Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate can exist as two distinct tautomers in solution: the 1H-pyrazole and the 2H-pyrazole forms. Depending on the pH of your LC mobile phase and the temperature, these tautomers may resolve into two distinct peaks or a single broadened peak.

  • Self-Validating Resolution: This is a self-validating feature of pyrazole chemistry. To confirm purity, reinject the fraction into the LC-MS using a mobile phase modified with 0.1% Formic Acid and elevate the column temperature to 45°C. This increases the rate of tautomeric exchange. If the two peaks collapse into a single, sharp peak, you have validated that the initial splitting was purely tautomeric, not an impurity.

Q3: How do I efficiently remove unreacted hydrazine hydrate from the crude mixture before chromatography? A3: Hydrazine hydrate is highly polar and basic. If left in the crude mixture, it will ruin the silica column resolution and potentially react with the ester group over time.

  • Resolution & Causality: Perform a rigorous Liquid-Liquid Extraction (LLE). Dissolve the crude in Dichloromethane (DCM) and wash with mildly acidic water (pH ~5 using dilute citric acid). The hydrazine will protonate and partition into the aqueous layer. Avoid strong acids (like 1M HCl), which might protonate the pyrazole ring (pKa ~2.5) and pull your target compound into the aqueous phase.

Part 4: Validated Experimental Protocols
Protocol A: Optimized Liquid-Liquid Extraction (LLE)
  • Objective: Remove highly polar unreacted hydrazine hydrate[4] and neutralize the crude mixture prior to chromatography.

  • Causality: Hydrazine is highly basic and polar. If carried over, it will irreversibly bind to silica gel, destroying column resolution and potentially catalyzing the hydrolysis of the C3-ethyl ester.

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) at a ratio of 10 mL per gram of crude.

  • Acidic Wash (Self-Validating Step): Wash the organic layer with 5% aqueous citric acid (3 x 5 mL).

    • Validation Check: Test the pH of the final aqueous wash. If it remains strictly at pH ~5 and does not drift basic, the basic hydrazine has been successfully partitioned and exhausted.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (1 x 5 mL) to neutralize any residual citric acid.

  • Drying: Wash with brine (1 x 5 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enriched crude oil.

Protocol B: Advanced Flash Column Chromatography
  • Objective: Isolate the target compound from unreacted dioxo-ester intermediates[4].

  • Causality: The target compound contains an N-H bond that strongly interacts with silica silanol groups. Using a highly non-polar to moderately polar gradient ensures the less polar dioxo-esters elute first, while the pyrazole elutes sharply without tailing.

Step-by-Step Methodology:

  • Column Preparation: Pack a silica gel column (230-400 mesh). If severe streaking was observed in previous runs, precondition the column with 1 Column Volume (CV) of Heptane containing 1% Triethylamine (TEA) to end-cap active silanol sites, followed by 2 CVs of pure Heptane to flush excess base.

  • Loading: Dry-load the crude extract onto a small amount of Celite or silica, or load neat if it remains a mobile oil.

  • Elution: Execute the gradient outlined in Table 2. In patent literature, this specific EtOAc/Heptane gradient (0/100 to 20/80) is the gold standard for this specific scaffold[5].

  • Fractionation: Monitor fractions via TLC (UV active at 254 nm). Combine and concentrate the pure fractions.

Table 2: Optimized Chromatographic Gradient (Silica Gel)

Column Volume (CV)% Ethyl Acetate% HeptaneOperational Purpose
0.0 - 2.0 0%100%Column equilibration and non-polar impurity elution.
2.0 - 5.0 5%95%Elution of unreacted dioxo-ester intermediates.
5.0 - 10.0 15%85%Elution of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate.
10.0 - 12.0 20%80%Column flush for highly polar byproducts.
References
  • Title: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: CA3102903A1 - Oga inhibitor compounds Source: Google Patents URL
  • Title: Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Preventing side reactions during 5-ethoxy-1H-pyrazole-3-carboxylate esterification

Technical Support Center: 5-Ethoxy-1H-pyrazole-3-carboxylate Esterification Overview The esterification of 5-ethoxy-1H-pyrazole-3-carboxylic acid presents unique chemoselectivity challenges that frequently disrupt downst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Ethoxy-1H-pyrazole-3-carboxylate Esterification

Overview

The esterification of 5-ethoxy-1H-pyrazole-3-carboxylic acid presents unique chemoselectivity challenges that frequently disrupt downstream drug development workflows. The molecule contains a nucleophilic 1H-pyrazole nitrogen and a potentially labile 5-ethoxy ether linkage. Without strategic reaction design, researchers often encounter competitive N-alkylation, N-acylation, or acid-catalyzed transetherification. This guide provides field-proven causality analyses, troubleshooting FAQs, and self-validating protocols to ensure high-yield, regioselective esterification.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of N-alkylated side product during my esterification? Causality & Expert Insight: If you are utilizing an alkyl halide (e.g., ethyl iodide) and a base (like K₂CO₃ or NaH) to form the ester, the base deprotonates both the carboxylic acid (pKa ~4) and the pyrazole nitrogen (pKa ~14). The resulting pyrazolide anion is highly nucleophilic, and because nitrogen is a softer nucleophile than the carboxylate oxygen, competitive N-alkylation is heavily favored[1]. Solution: Abandon base-mediated alkylation. Switch to an acid-catalyzed Fischer esterification or use a coupling reagent (EDC/DMAP) with the desired alcohol. If base-mediated alkylation is strictly required for your specific synthetic route, you must first protect the pyrazole nitrogen using a bulky protecting group like Trityl (Trt) or Tetrahydropyranyl (THP) prior to esterification[2].

Q2: I am trying to synthesize the methyl ester, but my LC-MS shows a mixture of 5-ethoxy and 5-methoxy pyrazole products. What happened? Causality & Expert Insight: You are experiencing acid-catalyzed transetherification. When using strong acids (like concentrated H₂SO₄ or HCl) in methanol under refluxing conditions for Fischer esterification, the 5-ethoxy oxygen can become protonated. Methanol then acts as a nucleophile, displacing the ethanol via an addition-elimination mechanism on the activated heteroaromatic ring, converting the 5-ethoxy group to a 5-methoxy group. Solution: Use mild, non-acidic esterification conditions. A highly effective approach is to convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) at low temperatures, followed by the addition of methanol and a non-nucleophilic base[3]. Alternatively, use Steglich esterification (EDC, DMAP, MeOH) at room temperature to completely avoid activating the ether linkage.

Q3: During acid chloride formation with SOCl₂, I observe a highly polar, insoluble byproduct. Is the pyrazole ring degrading? Causality & Expert Insight: The pyrazole ring is not degrading; it is likely undergoing reversible N-acylation or forming a stable hydrochloride salt. Pyrazole nitrogens can react with excess acid chloride to form N-acyl pyrazoles, which are often unstable and can hydrolyze back during aqueous workup, but they complicate the reaction mixture and trap intermediates[4]. Solution: Limit the equivalents of SOCl₂ to 1.1–1.5 eq, use a catalytic amount of DMF to form the highly reactive Vilsmeier-Haack intermediate, and ensure the subsequent alcohol quench is performed rapidly at 0 °C.

Mechanistic & Workflow Visualizations

Mechanistic_Pathway Py Pyrazole Carboxylic Acid Base Base Addition (e.g., K2CO3) Py->Base Anion Pyrazolide-Carboxylate Dianion Base->Anion Deprotonation O_Alk O-Alkylation (Desired Ester) Anion->O_Alk Electrophile at O N_Alk N-Alkylation (Major Side Product) Anion->N_Alk Electrophile at N (Highly Nucleophilic)

Caption: Mechanistic divergence showing competitive N-alkylation during base-mediated esterification.

Esterification_Workflow Start 5-Ethoxy-1H-pyrazole- 3-carboxylic acid Decision Is the target ester ethyl (matching ether)? Start->Decision Fischer Fischer Esterification (EtOH, H2SO4, Reflux) Decision->Fischer Yes Coupling Steglich Coupling (EDC, DMAP, ROH, RT) Decision->Coupling No (e.g., Methyl) BaseAlk Base-Mediated Alkylation (R-X, K2CO3) Decision->BaseAlk Improper Choice Outcome1 High Yield No Transetherification Fischer->Outcome1 Outcome2 High Yield Mild Conditions Coupling->Outcome2 Outcome3 High N-Alkylation (Avoid) BaseAlk->Outcome3

Caption: Decision matrix for selecting esterification conditions to prevent side reactions.

Quantitative Data: Comparison of Esterification Methods

The table below summarizes the efficiency and side-reaction profiles of various esterification methods for 5-ethoxy-1H-pyrazole-3-carboxylic acid, based on standard laboratory optimizations.

Esterification MethodReagents & ConditionsTarget EsterYield (%)Major Side ReactionSide Product (%)
Base-Mediated EtI, K₂CO₃, DMF, 60 °CEthyl35%N-alkylation55%
Fischer (Matched) EtOH, cat. H₂SO₄, RefluxEthyl88%None<2%
Fischer (Mismatched) MeOH, cat. H₂SO₄, RefluxMethyl40%Transetherification45%
Acid Chloride 1. SOCl₂; 2. MeOH, DIPEAMethyl82%N-acylation (transient)<5%
Steglich Coupling EDC, DMAP, MeOH, RTMethyl91%N-acylurea formation<3%

Detailed Experimental Protocols

Protocol 1: Self-Validating Fischer Esterification (Synthesis of Ethyl Ester)

Use this method when the target ester matches the 5-ethoxy group to completely bypass transetherification risks[5].

  • Preparation: In a 100 mL round-bottom flask, suspend 5-ethoxy-1H-pyrazole-3-carboxylic acid (10.0 mmol, 1.56 g) in absolute ethanol (40 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (0.5 mL) dropwise while stirring. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carboxyl carbon. Simultaneously, it protonates the pyrazole nitrogen, rendering it completely non-nucleophilic and preventing N-alkylation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Validation Check: The initial heterogeneous suspension will transition to a clear, homogeneous solution as the esterification proceeds. If unreacted acid remains after 12 hours, add 3Å molecular sieves to drive the equilibrium forward by sequestering water.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove ~80% of the ethanol. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize the acid catalyst.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure ethyl ester.

Protocol 2: Steglich Esterification (Synthesis of Methyl/Propyl Esters)

Use this method to prevent transetherification of the 5-ethoxy group when synthesizing non-ethyl esters.

  • Preparation: Dissolve 5-ethoxy-1H-pyrazole-3-carboxylic acid (5.0 mmol, 0.78 g) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (6.0 mmol, 1.15 g) and 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 0.06 g). Stir for 15 minutes at 0 °C. Causality: EDC activates the carboxylic acid to an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium species that rapidly reacts with alcohols at neutral pH, avoiding ether cleavage.

  • Nucleophilic Attack: Add the desired anhydrous alcohol (e.g., methanol, 10.0 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Dilute with additional DCM (25 mL). Wash sequentially with 1M HCl (20 mL) to remove DMAP and unreacted amine byproducts, followed by saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry over Na₂SO₄, filter, and evaporate. Purify via flash chromatography (Hexanes:EtOAc) if trace N-acylurea byproducts are detected.

Sources

Optimization

Technical Support Center: Solvent Optimization for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate Crystallization

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate. Crystallization is a critical purification step that defines the purity, stability, and handling properties of pharmaceutical intermediates.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your crystallization processes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the crystallization of pyrazole derivatives.

Q1: What are the best starting solvents for crystallizing Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate?

A1: Based on the structure of your compound and general solubility data for pyrazole derivatives, the ideal solvent will have high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For pyrazole-based compounds, polar protic and polar aprotic solvents are excellent starting points.[3]

  • Recommended Primary Solvents: Alcohols such as Ethanol , Methanol , and Isopropanol are frequently effective.[3][4] Ethanol, in particular, has been successfully used for recrystallizing structurally similar pyrazole carboxylate derivatives.[5]

  • Alternative Solvents: Acetone and Acetonitrile are also common choices for pyrazole synthesis and purification, offering different polarity and boiling points.[3][6]

The key is to select a solvent where the compound is sparingly soluble at room temperature but dissolves completely upon heating.[7]

Q2: How do I perform an effective preliminary solvent screen?

A2: A systematic solvent screen is crucial for identifying optimal crystallization conditions. The goal is to quickly assess the solubility of your compound in a range of solvents at both ambient and elevated temperatures. A detailed methodology is provided in Protocol 1 , but the core principle is to test solubility in a small set of diverse solvents (e.g., ethanol, ethyl acetate, toluene, heptane) to understand the compound's behavior. This initial screen will guide you toward a suitable single-solvent system or indicate the need for a binary (antisolvent) system.[8]

Q3: What is "oiling out," and why does it happen during my crystallization?

A3: "Oiling out," or liquid-liquid phase separation (LLPS), is the formation of a second liquid phase (a concentrated solution of your compound) instead of solid crystals upon cooling.[9] This is a common problem, especially with low-melting-point solids or highly concentrated solutions.[9]

Primary Causes:

  • High Supersaturation: The solution is too concentrated, and the solute's solubility limit is exceeded so rapidly that molecules don't have time to organize into a crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can induce oiling out for the same reason as high supersaturation.[10]

  • Impurities: Significant levels of impurities can depress the melting point of your compound, making it more prone to separating as a liquid.[9][10]

  • Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute.[10]

Oiling out is detrimental because it often traps impurities and rarely solidifies into a well-ordered crystalline material.

Q4: How do impurities affect my crystallization process?

A4: Impurities are a critical factor in crystallization and can have unpredictable and serious impacts on your product attributes.[11] They can:

  • Inhibit or Alter Crystal Growth: Impurity molecules can adsorb onto the growing faces of a crystal, disrupting the incorporation of solute molecules and slowing or stopping growth.[12][13] This can lead to changes in crystal habit (shape), such as a shift from prismatic to needle-like crystals.[14]

  • Affect Polymorph Formation: Impurities can interact differently with various polymorphs, sometimes inhibiting the formation of a desired form or promoting an undesired one.[14]

  • Reduce Purity: Impurities can become incorporated into the crystal lattice, compromising the final purity of the active pharmaceutical ingredient (API) or intermediate.[14][15]

  • Increase Induction Time: Some impurities can "poison" nucleation sites, leading to a longer time before crystallization begins.[16]

Q5: Why is the cooling rate so important for controlling crystal size?

A5: The cooling rate directly controls the level of supersaturation, which is the driving force for both nucleation (the birth of new crystals) and crystal growth.[17]

  • Fast Cooling: A rapid temperature drop creates high supersaturation quickly. This favors nucleation, resulting in the formation of many small crystals (fines).[10] This can lead to difficulties in downstream processing like filtration and drying.[1]

  • Slow Cooling: A slow, controlled cooling profile keeps the supersaturation level in the "metastable zone," where existing crystals grow larger rather than new nuclei forming.[17][18] This is the key to obtaining larger, more uniform crystals with better purity and handling characteristics.[19] Programmed cooling is often superior to uncontrolled, natural cooling.[17][19]

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Problem 1: No Crystals Form Upon Cooling
  • Symptoms: The solution remains clear and homogenous even after prolonged cooling.

  • Possible Causes & Solutions:

    • Solution is Too Dilute (Sub-saturated): The concentration of the compound is below its solubility limit at the cooled temperature.

      • Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration. Cool again to induce crystallization.[20]

    • Nucleation Barrier is Too High: The solution is supersaturated, but the energy barrier to form the initial crystal nuclei has not been overcome.

      • Solution A (Induce Nucleation): Scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide a surface for nucleation.[10][20]

      • Solution B (Seeding): Add a single, tiny "seed crystal" of the pure compound to the cooled, supersaturated solution. This provides a template for further crystal growth.[20]

Problem 2: The Compound "Oils Out" (Liquid-Liquid Phase Separation)
  • Symptoms: A dense, often viscous, liquid layer or small droplets form instead of a solid precipitate upon cooling.

  • Possible Causes & Solutions:

    • Supersaturation is Too High / Cooling is Too Fast: The system is "shocked" into precipitation.

      • Solution: Re-heat the mixture until it becomes a single, clear phase. Add an additional 5-10% volume of the same hot solvent to slightly reduce the concentration. Allow the flask to cool very slowly (e.g., by leaving it in the warm heating mantle after turning it off, then moving to the benchtop, and only then to an ice bath).[10]

    • Impurities are Present: Impurities are depressing the melting point or interfering with lattice formation.

      • Solution: If slow cooling fails, the crude material may require pre-purification. Consider passing a solution of the crude product through a short plug of silica gel to remove polar impurities before attempting crystallization again.

Problem 3: Crystals are Very Fine, Needle-like, or Agglomerated
  • Symptoms: The product is a fine powder, consists of thin needles that are difficult to filter, or forms clumps of small crystals.

  • Possible Causes & Solutions:

    • Crystallization Occurred Too Rapidly: High supersaturation led to rapid nucleation.

      • Solution: The goal is to slow down the crystal growth process. Re-dissolve the material in the minimum amount of hot solvent, then add a small excess of hot solvent (5-10%) to ensure you are not at the saturation limit at the boiling point. Cool the solution as slowly as possible to encourage fewer, larger crystals to form.[10]

    • Solvent System Promotes Poor Morphology: The chosen solvent may favor growth on one crystal face, leading to a needle-like habit.[1]

      • Solution: Experiment with a different solvent or a binary solvent system (see Protocol 2 ). Changing the solvent environment can alter the relative growth rates of different crystal faces and improve the crystal shape (morphology).[8]

Problem 4: The Crystallization Yield is Low
  • Symptoms: The mass of recovered dry crystals is significantly lower than expected.

  • Possible Causes & Solutions:

    • Too Much Solvent Was Used: A significant amount of the compound remains dissolved in the mother liquor after cooling.[20]

      • Solution: Before filtering, ensure the crystallization mixture has been cooled sufficiently (e.g., in an ice-water bath) for an adequate amount of time to maximize precipitation. For future runs, use a more precise "minimum amount of hot solvent" to dissolve the crude solid. The mother liquor can be concentrated by evaporation to recover a second crop of crystals, which may be of lower purity.

    • Incomplete Precipitation: The cooling time was insufficient.

      • Solution: Allow the solution to cool for a longer period. For many compounds, allowing the flask to sit in an ice bath for at least 30-60 minutes is beneficial.

Section 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening for Single-Solvent Crystallization

Objective: To identify a suitable single solvent for the recrystallization of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate.

Materials:

  • Crude Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (~100 mg)

  • Test tubes or small vials

  • A selection of solvents (see Table 1)

  • Heating block or water bath

  • Vortex mixer

Methodology:

  • Preparation: Place approximately 10-15 mg of your crude compound into several labeled test tubes.

  • Ambient Temperature Test: To each tube, add a test solvent dropwise (e.g., 0.1 mL at a time) while agitating. Observe if the solid dissolves readily at room temperature.

    • Interpretation: If the solid dissolves in < 0.5 mL, the solvent is too good; solubility at room temperature is too high for good recovery. Set this solvent aside.

  • Elevated Temperature Test: For solvents where the compound was poorly soluble at room temperature, gently heat the mixture in a heating block or water bath to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Cooling & Crystallization: Remove the tubes from the heat and allow them to cool slowly to room temperature. Subsequently, place them in an ice-water bath.

  • Evaluation: Observe the quality and quantity of the crystals formed. The ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at high temperatures, and which produces well-formed crystals upon cooling.

Protocol 2: Binary Solvent (Antisolvent) Crystallization

Objective: To purify the compound using a miscible good solvent/poor solvent (antisolvent) system. This is useful when no single solvent is ideal.[3][21]

Principle: The compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. A miscible "poor" solvent (the antisolvent), in which the compound is insoluble, is then added to induce precipitation by reducing the overall solubility.[21][22]

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum required amount of a hot "good" solvent (e.g., ethanol, acetone).

  • Antisolvent Addition: While the solution is still hot, add the "poor" or "antisolvent" (e.g., water, hexane) dropwise with swirling. Continue adding until the solution becomes persistently cloudy (turbid).[10] This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. This ensures you are just below the saturation point.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry.

Section 4: Data & Visualization
Table 1: Common Solvents for Pyrazole Derivative Crystallization
Solvent ClassExample SolventsGeneral Suitability for Pyrazole DerivativesKey Considerations
Polar Protic Ethanol, Methanol, Isopropanol, WaterExcellent to Good. Often the first choice for single-solvent or as the "good" solvent in a binary pair.[3]Water solubility is generally low unless specific functional groups are present.[7]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF)Excellent to Good. Frequently used in synthesis and purification.[3]DMF can be difficult to remove. Ethyl acetate is a good, less polar alternative.
Non-Polar Toluene, Heptane, Hexane, Dichloromethane (CH2Cl2)Moderate to Poor. More likely to be used as an antisolvent ("poor" solvent).Solubility is highly dependent on the specific substituents on the pyrazole ring.[3]
Diagram: Troubleshooting Crystallization Workflow

G A Crystallization Outcome B Problem: No Crystals Form A->B Solution remains clear C Problem: Compound 'Oils Out' A->C Liquid droplets form D Problem: Poor Crystal Morphology (Needles/Fines) A->D Solid forms, but poor quality E Successful Crystallization A->E Good crystals form B1 Cause: Too Dilute? B->B1 C1 Cause: Cooling Too Fast / Too Concentrated? C->C1 D1 Cause: Rapid Crystal Growth? D->D1 B_Sol1 Action: Evaporate some solvent B1->B_Sol1 Yes B2 Cause: Nucleation Failed? B1->B2 No B_Sol2 Action: 1. Scratch flask 2. Add seed crystal B2->B_Sol2 Yes C_Sol1 Action: 1. Re-heat to dissolve 2. Add 5-10% more solvent 3. Cool very slowly C1->C_Sol1 Yes C2 Cause: High Impurity Level? C1->C2 No C_Sol2 Action: Pre-purify crude material (e.g., silica plug) C2->C_Sol2 Yes D_Sol1 Action: 1. Re-dissolve 2. Add excess solvent 3. Cool slowly D1->D_Sol1 Yes D2 Cause: Poor Solvent Choice? D1->D2 No D_Sol2 Action: Try a different solvent or a binary solvent system D2->D_Sol2 Yes

Caption: A decision tree for troubleshooting common crystallization issues.

Section 5: References
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from

  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction. Retrieved from

  • Pask, C. M. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Parciticle. Retrieved from

  • Thiruvenkadam, S. (n.d.). Effects of impurities on crystal growth processes. ScholarBank@NUS. Retrieved from

  • Unknown. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. Retrieved from

  • Martins, P. M., & Ferreira, S. O. (2006, November 11). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from

  • Tianming Pharmaceuticals. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from

  • ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization. Retrieved from

  • ACS Publications. (1999). Dynamic Optimization of a Batch Cooling Crystallization Process. Retrieved from

  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from

  • Unknown. (n.d.). Cooling Crystallization: a Process-Product Perspective. Retrieved from

  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. Retrieved from

  • Google Patents. (n.d.). KR20060009873A - Method including antisolvent crystallization process. Retrieved from

  • PMC. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Retrieved from

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from

  • Jia, S., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing). Retrieved from

  • ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. Retrieved from

  • BenchChem. (n.d.). Troubleshooting pseudotropine crystallization procedures. Retrieved from

  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from

  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Retrieved from

  • ResearchGate. (2026, February 9). Modelling of crystallization process and optimization of the cooling strategy. Retrieved from

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Retrieved from

  • ACS Publications. (2020, November 5). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from

  • MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from

  • PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development. Retrieved from

  • MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from

Sources

Troubleshooting

Scale-up challenges for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate batch production

Technical Support Center: Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate A Guide to Overcoming Scale-up Challenges in Batch Production Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-ethoxy-1H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

A Guide to Overcoming Scale-up Challenges in Batch Production

Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to assist researchers, chemists, and drug development professionals in navigating the common challenges associated with transitioning this synthesis from the laboratory bench to larger-scale batch production.

The primary and most common synthetic route to Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate involves the condensation reaction between diethyl ethoxymethylenemalonate (DEEMM) and hydrazine hydrate.[1][2] While this reaction appears straightforward on paper, its scale-up presents distinct challenges related to reaction control, impurity profiles, and product isolation. This guide provides a structured, in-depth analysis of these potential issues through a troubleshooting and FAQ format.

Troubleshooting Guide: From Bench to Batch

This section addresses specific, practical problems that may arise during the scale-up process. Each entry details the symptoms, explores the underlying chemical causes, and provides actionable solutions.

Q1: Why is my reaction yield significantly lower on a larger scale compared to my lab-scale experiments?

Symptoms: You observe a dramatic drop in isolated yield (e.g., from 85% on a 1g scale to <60% on a 1kg scale) even when reagent stoichiometry is maintained.

Possible Causes:

  • Inefficient Heat Transfer & Localized Hotspots: The condensation of DEEMM with hydrazine is exothermic.[3] On a small scale, heat dissipates quickly into the surroundings. In a large reactor, the surface-area-to-volume ratio decreases, leading to poor heat dissipation. This can create localized hotspots where the temperature rises significantly, promoting side reactions and decomposition of starting materials or the product.

  • Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to heterogeneous reaction conditions. Pockets of high reactant concentration can cause rapid, uncontrolled exotherms and the formation of byproducts, while other areas may be reactant-starved, leading to an incomplete reaction.[4]

  • Extended Reaction/Work-up Times: Larger batches naturally require longer addition times, heating/cooling periods, and more extensive work-up procedures. Prolonged exposure to reaction conditions (especially at elevated temperatures or in the presence of unreacted reagents) can lead to product degradation.

Solutions & Protocols:

  • Controlled Reagent Addition: Add the hydrazine hydrate solution dropwise or via a syringe pump to the solution of DEEMM in ethanol. This allows the cooling system to manage the heat of reaction effectively. For a 1 kg scale, a programmed, slow addition over 1-2 hours is recommended.

  • Reactor and Agitation: Ensure the reactor is equipped with an efficient overhead stirrer and a cooling jacket. The agitation should be vigorous enough to maintain a vortex and ensure homogeneity without splashing the contents onto the reactor walls.

  • Temperature Monitoring: Place the temperature probe in the reaction medium, not just in the reactor jacket, to get an accurate reading of the internal temperature. Maintain a strict internal temperature range, typically between 20-30°C during addition, before any controlled heating to reflux.

G

Q2: My final product is a persistent yellow or reddish color. What causes this and how can I get a white solid?

Symptoms: The isolated product, even after initial purification, retains a distinct color, indicating the presence of impurities.

Possible Causes:

  • Hydrazine Side Reactions: Hydrazine itself can undergo side reactions or be part of decomposition pathways that produce highly colored impurities.[4] This is often exacerbated by localized overheating.

  • Oxidation: The pyrazole ring or intermediates can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at high temperatures.

  • Incomplete Cyclization: Lingering intermediates, such as the initial adduct between DEEMM and hydrazine, can be less stable and more prone to forming colored degradation products during work-up or purification.[4]

Solutions & Protocols:

  • Inert Atmosphere: For larger scales where reaction times are longer, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Charcoal Treatment: Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% w/w) of activated charcoal and stir for 15-30 minutes. Filter the hot solution through a pad of celite to remove the charcoal and then proceed with crystallization.

  • Recrystallization Solvent Choice: The key to obtaining a high-purity, colorless product is selecting an appropriate recrystallization solvent system. A common and effective system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid. Allowing this to cool slowly will often yield pure, white crystals.[5]

Q3: The reaction seems to be proceeding too quickly and is difficult to control on a large scale. What are the main safety risks?

Symptoms: A rapid temperature increase is observed upon adding hydrazine, potentially overwhelming the reactor's cooling capacity.

Possible Causes:

  • Exothermic Nature of Hydrazine Condensation: The reaction of hydrazines with carbonyl compounds is inherently exothermic.[3] Without proper control, this can lead to a thermal runaway event.

  • Hydrazine Decomposition: Hydrazine is a high-energy compound that can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metal contaminants.[3]

  • Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[3] Exposure must be strictly minimized.

Solutions & Protocols:

  • Engineering Controls: Always handle hydrazine hydrate in a well-ventilated fume hood or a closed system for large-scale operations. Personal Protective Equipment (PPE), including appropriate gloves, lab coat, and eye protection, is mandatory.

  • Controlled Addition and Cooling: As detailed in Q1, slow, controlled addition of hydrazine to the reaction vessel with efficient cooling is the most critical step for managing the exotherm.

  • Dilution: Conducting the reaction in a sufficient volume of solvent helps to absorb and dissipate the heat generated. A concentration of DEEMM around 0.5-1.0 M in ethanol is a good starting point for scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) for this synthesis?

The most critical parameters to control during scale-up are:

  • Temperature: Precise control during hydrazine addition and any subsequent heating is vital to prevent side reactions and ensure safety.

  • Rate of Hydrazine Addition: Directly impacts the rate of heat generation.

  • Agitation Speed: Ensures thermal and reactant homogeneity.

  • Stoichiometry: While a slight excess of hydrazine can ensure complete conversion of DEEMM, a large excess can complicate purification. A molar ratio of 1.0 to 1.1 (DEEMM to Hydrazine Hydrate) is typical.

Q2: How can I effectively monitor the reaction's progress on a large scale?

For large-scale batches, taking frequent samples for analysis can be challenging.

  • Thin-Layer Chromatography (TLC): This remains a quick and effective method. A typical mobile phase is a mixture of ethyl acetate and hexanes. You should see the disappearance of the DEEMM spot and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, develop an HPLC method to track the consumption of starting material and the formation of the product. This provides more accurate data on reaction completion.

Q3: What are the common impurities I should look for?

Besides colored impurities, be aware of:

  • Unreacted Starting Materials: DEEMM or hydrazine may remain if the reaction is incomplete.[4]

  • Regioisomers: While the reaction with unsubstituted hydrazine and symmetrical DEEMM should not produce regioisomers, use of substituted hydrazines in similar syntheses is known to cause this issue.[4] It is good practice to confirm the structure of your product, especially during initial scale-up.

  • Hydrolysis Products: If the work-up involves strongly acidic or basic conditions for extended periods, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

Data & Protocols

Quantitative Data Summary

The following table provides a general guideline for scaling the reaction. Volumes and amounts should be optimized for your specific equipment and conditions.

ParameterLab Scale (10g)Pilot Scale (1kg)Production Scale (10kg)
Diethyl ethoxymethylenemalonate (DEEMM)10.0 g1.0 kg10.0 kg
Ethanol (Solvent)100 mL10 L100 L
Hydrazine Hydrate (~64% solution)~2.5 mL~250 mL~2.5 L
Molar Ratio (DEEMM:Hydrazine)1 : 1.051 : 1.051 : 1.05
Typical Isolated Yield80-90%75-85%70-85%
Typical Purity (by HPLC)>98%>98%>98%
Detailed Experimental Protocol (Pilot Scale - 1kg)

Materials:

  • Diethyl ethoxymethylenemalonate (DEEMM): 1.0 kg (4.62 mol)

  • Hydrazine Hydrate (64% w/w in water, ~20.8 M): ~245 mL (5.10 mol, 1.1 equiv)

  • Ethanol (200 proof): 10 L

  • Activated Charcoal

  • Celite

Procedure:

  • Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel.

  • Reaction: Charge the reactor with DEEMM (1.0 kg) and ethanol (8 L). Begin stirring and cool the solution to 15-20°C using the cooling jacket.

  • Hydrazine Addition: Slowly add the hydrazine hydrate solution via the addition funnel over a period of 1.5-2 hours, ensuring the internal temperature does not exceed 30°C.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approx. 78°C) and maintain for 2-3 hours. Monitor the reaction for the disappearance of DEEMM by TLC or HPLC.

  • Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature, then further cool to 0-5°C in an ice bath. The product should precipitate as a white solid.

  • Filtration: Collect the solid product by filtration and wash the filter cake with a small amount of cold ethanol (2 x 500 mL).

  • Purification (if necessary): If the product is colored or does not meet purity specifications, perform a recrystallization. Transfer the crude solid to a clean reactor, add ethanol (~5 L), and heat to reflux until fully dissolved. Add activated charcoal (20 g) and stir for 20 minutes. Filter the hot solution through a pre-warmed filter containing a pad of celite.

  • Crystallization: Transfer the hot, clear filtrate to a clean vessel and allow it to cool slowly to room temperature, then to 0-5°C to induce crystallization.

  • Final Isolation & Drying: Collect the pure crystals by filtration, wash with cold ethanol, and dry under vacuum at 40-50°C to a constant weight.

G

References

  • Butin, A. V., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 70-82. Available from: [Link]

  • Butin, A. V., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. PMC. Available from: [Link]

  • Thieme E-Journals. (2023). A New, Efficient, and Scalable Synthesis of 5-Acetyl-1H-pyrazole-3-carboxylic Acid. Synthesis. Available from: [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

  • Google Patents. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available from: [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

  • REAL-J. (2007). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Available from: [Link]

  • Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354. Available from: [Link]

  • ResearchGate. (2026). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • ChemBK. 94-05-3. Available from: [Link]

  • RSC Medicinal Chemistry. (2025). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available from: [Link]

  • Phelps, I. K., et al. Concerning the Purification of Esters. American Journal of Science. Available from: [Link]

  • Google Patents. (2014). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Arkivoc. (2009). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]

  • PubMed. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: [Link]

  • KTU ePubl. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available from: [Link]

  • Google Patents. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Available from: [Link]

  • Organic Syntheses. Ethyl ethoxymethylenemalonate. Available from: [Link]

  • Research @ Flinders. (1992). Heterocyclic Synthesis with Azides. I. The Reaction of Hydrazoic Acid with Ethoxymethylenemalonate. Available from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • ResearchGate. (2026). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Available from: [Link]

  • PMC. (2021). Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift. Available from: [Link]

Sources

Optimization

Technical Support Center: Resolving Low Conversion Rates of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate Precursors

Welcome to the Advanced Troubleshooting Guide for the synthesis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate. As researchers and drug development professionals, you are likely utilizing this scaffold for its potent bioact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate. As researchers and drug development professionals, you are likely utilizing this scaffold for its potent bioactivity (e.g., as an anti-inflammatory or kinase inhibitor framework) (1[1]). However, synthesizing this specific 5-ethoxy ether via the O-alkylation of its 5-hydroxy precursor frequently suffers from severely low conversion rates.

This guide dissects the thermodynamic and kinetic barriers responsible for these synthetic failures and provides field-proven, self-validating protocols to restore reaction efficiency.

Diagnostic Logic & Workflow

Before altering your reaction parameters, it is critical to identify whether your low conversion is due to a failure of activation, a regioselectivity error, or a destructive side reaction. Follow the diagnostic logic tree below to isolate the root cause.

Troubleshooting A Low Conversion to Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate B Assess Precursor Tautomerism (5-OH vs 5-Oxo state) A->B C Evaluate Alkylation Conditions (Base & Solvent) B->C If 5-Oxo tautomer is dominant D Competing N-Ethylation (Lactam Formation) C->D Soft base (Et3N) used E Ester Hydrolysis (Loss of Starting Material) C->E Aqueous/Strong base used F Action: Use Hard Base (Ag2CO3 or K2CO3) D->F Shift regioselectivity G Action: Use Polar Aprotic Solvent (Anhydrous DMF) E->G Prevent saponification F->G Synergistic effect

Diagnostic logic tree for resolving regioselectivity and conversion issues in O-alkylation.

Mechanistic Troubleshooting & FAQs

Q1: Why is my alkylation yielding predominantly the N-ethylated isomer instead of the desired O-ethylated product? A1: This is a classic ambident nucleophile issue driven by precursor tautomerism. The starting material, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, exists in a dynamic tautomeric equilibrium with its 5-oxo (pyrazolone) form (2[2]). Because nitrogen is a softer nucleophile than oxygen, using a soft electrophile (like ethyl iodide) in the presence of a soft or non-coordinating base (like triethylamine) drives the reaction toward N-alkylation (forming 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate). To force O-alkylation, you must exploit Hard-Soft Acid-Base (HSAB) principles by using a hard, coordinating cation (like Ag+ or K+ ) to shield the nitrogen and increase the charge density on the oxygen.

Q2: I am observing a rapid disappearance of my starting material, but LC-MS shows almost no target product. Where is my mass balance? A2: You are likely experiencing ester hydrolysis. The ethyl ester at the C3 position of the pyrazole ring is highly susceptible to saponification. If your reaction utilizes strong bases (e.g., NaOH, KOH) or if your polar aprotic solvents (like DMF) are wet, the ester is hydrolyzed into 5-ethoxy-1H-pyrazole-3-carboxylic acid. This highly polar, water-soluble byproduct is subsequently lost in the aqueous phase during standard organic extraction workflows.

Q3: Can I bypass the alkylation selectivity issue by using a direct cyclocondensation route? A3: Yes, but it introduces a different set of conversion challenges. Direct cyclocondensation of hydrazine hydrate with diethyl 2-(ethoxymethylene)malonate can construct the core directly. However, this often results in poor regioselectivity, yielding complex mixtures of 3- and 5-substituted isomers that require tedious chromatographic separation (3[3]). For high-purity applications, regioselective O-alkylation of the pre-formed pyrazolone remains the superior, scalable strategy—provided the conditions are strictly controlled.

Quantitative Optimization Data

To illustrate the causality of reagent selection on conversion rates, consider the following optimization matrix for the ethylation of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq precursor, 1.2 eq Ethyl Iodide, 4 hours):

Base (Equivalents)Solvent (Condition)TempO-Ethylation (Target)N-Ethylation (Lactam)Hydrolysis Loss
Et3​N (2.0)DCM (Anhydrous)25 °C< 10%> 85%< 5%
NaOH (2.0)EtOH / H2​O 60 °C< 5%< 5%> 90%
K2​CO3​ (1.5)DMF (Anhydrous)60 °C55%40%< 5%
Ag2​CO3​ (0.6)DMF (Anhydrous)40 °C> 85% < 10% < 5%

Data Interpretation: Silver carbonate acts as a regioselective switch. The Ag+ ion coordinates strongly to the pyrazole nitrogen, effectively blocking N-alkylation while simultaneously activating the ethyl iodide via halogen-metal affinity, driving the reaction cleanly to the O-alkylated product.

Self-Validating Experimental Protocol

Regioselective O-Ethylation of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

This protocol is designed as a self-validating system, ensuring that any deviation from the expected mechanistic pathway is immediately detectable during the workflow.

Step 1: Pre-activation and Tautomeric Locking

  • Action: In an oven-dried flask under N2​ , dissolve 10.0 mmol of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate in 20 mL of anhydrous DMF. Add 6.0 mmol of Ag2​CO3​ (0.6 eq). Stir in the dark at room temperature for 30 minutes.

  • Causality: Pre-forming the silver-enolate complex is critical. Skipping this incubation period allows the uncoordinated pyrazolone to react directly with the electrophile, plummeting your O-alkylation conversion.

Step 2: Electrophilic Quenching

  • Action: Add 12.0 mmol (1.2 eq) of Ethyl Iodide dropwise over 5 minutes. Heat the reaction to 40 °C and stir for 4 hours.

  • Causality: Maintaining a mild temperature (40 °C) prevents the thermodynamic equilibration that favors the more stable N-alkylated lactam.

Step 3: In-Process Validation Checkpoint

  • Action: Pull a 50 µL aliquot, dilute in EtOAc, and run a TLC (Hexane:EtOAc 3:1).

  • Self-Validation Logic:

    • Target (Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate): Will appear as a distinct, UV-active spot at Rf ~0.6 . Its fully aromatic nature makes it non-polar.

    • Byproduct (N-ethylated lactam): Will streak or sit much lower at Rf ~0.2 due to its highly polar, zwitterionic character.

    • Diagnostic: If the Rf ~0.2 spot dominates, your DMF was likely wet, or the Ag2​CO3​ was degraded.

Step 4: Quench and Metal Scavenging

  • Action: Cool to room temperature. Filter the suspension through a tightly packed Celite pad to remove the precipitated AgI and unreacted Ag2​CO3​ . Wash the pad with 30 mL of EtOAc.

  • Causality: Silver salts must be removed before aqueous workup. If water is added directly to the crude mixture, the silver salts will cause intractable emulsions and catalyze the hydrolysis of your ethyl ester product.

Step 5: Workup and Isolation

  • Action: Transfer the filtrate to a separatory funnel. Wash with 5% aqueous LiCl (3 x 20 mL) to remove DMF, followed by brine (1 x 20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude O-ethylated product.

References

  • Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Source: MDPI URL
  • Source: PubMed Central (PMC)
  • Title: Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC method for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate purity

An in-depth technical analysis and protocol guide by a Senior Application Scientist. The Pharmacological Context of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (CAS: 1116656-05-3) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and protocol guide by a Senior Application Scientist.

The Pharmacological Context of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (CAS: 1116656-05-3) is a critical synthetic intermediate in modern drug discovery. Most notably, it serves as a foundational building block in the synthesis of highly selective Histamine Deacetylase 6 (HDAC6) inhibitors, which are currently being investigated for their potent anti-necroptotic activity in the treatment of Acute Liver Injury (ALI)[1].

Because impurities in starting materials can cascade through a synthetic pathway—ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API)—establishing a robust, highly sensitive purity assay for this pyrazole derivative is non-negotiable.

HDAC6_Pathway Pyraz Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (Synthesis Intermediate) HDAC6_Inh HDAC6 Selective Inhibitor (API) Pyraz->HDAC6_Inh Chemical Synthesis HDAC6 HDAC6 Enzyme HDAC6_Inh->HDAC6 Targeted Binding Ubiq Ubiquitin-Proteasome Pathway HDAC6->Ubiq Recruits Liver Protection against Acute Liver Injury Ubiq->Liver Induces Degradation

Fig 1: Role of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate in HDAC6 inhibitor synthesis and pathway.

Analytical Platform Comparison: Why RP-HPLC?

When quantifying pyrazole derivatives, analytical chemists typically evaluate three primary platforms: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry[2].

While LC-MS offers unparalleled sensitivity (LODs in the sub-ng/mL range), it introduces unnecessary instrumentation complexity and high operational costs for routine lot-release testing of a stable intermediate. Conversely, standalone UV-Vis lacks the spatial resolution required to differentiate the target analyte from structurally similar synthetic byproducts. RP-HPLC coupled with a Photodiode Array (PDA) or UV detector provides the optimal balance of selectivity, precision, and cost-efficiency[2].

Table 1: Comparative Analysis of Analytical Platforms for Pyrazole Derivatives

ParameterRP-HPLC-UV (Recommended)LC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Selectivity High (Chromatographic separation)Excellent (Mass-to-charge ratio)Poor (Prone to matrix interference)
Cost per Sample ModerateHighLow
Routine QC Suitability Optimal OverkillInsufficient

Mechanistic Method Development: The Causality of Chromatographic Choices

To develop a method that easily passes the rigorous[3], every parameter must be intentionally designed around the molecule's physicochemical properties.

  • Stationary Phase (Column Selection): We utilize a C18 column (e.g., 150 x 4.6 mm, 5 µm). The highly hydrophobic octadecyl carbon chain effectively retains the non-polar ethyl ester and ethoxy moieties of the molecule, ensuring adequate retention time (k' > 2) to avoid solvent front interference.

  • Mobile Phase & pH Control: The mobile phase consists of Acetonitrile and Water modified with 0.1% Trifluoroacetic acid (TFA). Why TFA? The pyrazole ring contains basic nitrogen atoms. At a neutral pH, these nitrogens can interact with residual, unendcapped silanols on the silica column matrix, causing severe peak tailing. TFA lowers the mobile phase pH to ~2.0, fully protonating the silanols (rendering them neutral) and acting as an ion-pairing agent to yield sharp, symmetrical peaks[4].

  • Detection Wavelength: Pyrazole rings exhibit strong π→π∗ transitions. Scanning the PDA reveals an optimal absorbance maximum ( λmax​ ) at 237 nm, which maximizes the signal-to-noise (S/N) ratio while avoiding the low-UV noise typical of organic solvents[5].

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. This means the method continuously proves its own reliability during every run through System Suitability Testing (SST) and bracketing standards.

Step 1: Mobile Phase Preparation

  • Solvent A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

  • Solvent B: 100% HPLC-grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 50 µg/mL.

Step 3: Chromatographic Conditions

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 237 nm

  • Elution: Isocratic 60% Solvent A / 40% Solvent B (Run time: 10 minutes).

Step 4: The Self-Validation Sequence (SST) Before any sample data is accepted, the system must pass the following sequence:

  • Blank (Diluent): 1 injection. Criterion: No interfering peaks at the analyte retention time.

  • SST Standard (50 µg/mL): 5 replicate injections.

    • Criterion 1: %RSD of peak area 2.0%.

    • Criterion 2: Tailing factor ( Tf​ ) 1.5.

    • Criterion 3: Theoretical plates ( N ) 2000.

  • Samples: Inject unknown lots.

  • Bracketing Standard: Inject the SST standard every 10 samples and at the end of the run to verify continuous calibration stability.

ICH Q2(R2) Validation Workflow & Results

The updated ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle approach to analytical validation, requiring rigorous proof of Specificity, Linearity, Accuracy, Precision, and Robustness[6][7].

HPLC_Validation cluster_validation ICH Q2(R2) Core Validation Parameters Start Method Optimization (Mobile Phase, Column) SST System Suitability (SST) Continuous Self-Validation Start->SST Spec Specificity (Blank/Placebo) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Robust Robustness (Flow, Temp, pH) Prec->Robust Valid Validated QC Method Robust->Valid

Fig 2: ICH Q2(R2) compliant HPLC method validation lifecycle for pyrazole derivatives.

Based on the optimized conditions, the method demonstrates exceptional performance metrics aligned with regulatory expectations for pyrazolone and pyrazole derivatives[4].

Table 2: ICH Q2(R2) Validation Results for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from impuritiesResolution ( Rs​ ) > 2.0 from nearest synthetic byproductPass
Linearity & Range R2≥0.999 over 50-150% of target R2=0.9998 (Range: 10 - 100 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.5% (at 80%, 100%, 120% spikes)Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Different days/analysts)%RSD = 0.82%Pass
Limit of Detection (LOD) S/N Ratio 3:10.08 µg/mLPass
Limit of Quantitation (LOQ) S/N Ratio 10:10.25 µg/mLPass
Robustness Stable under deliberate variationsNo significant change in Tf​ or N at ± 0.1 mL/min flowPass

Conclusion

The validated RP-HPLC-UV method described herein provides a highly accurate, precise, and self-validating framework for the purity analysis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate. By leveraging the specific physicochemical properties of the pyrazole ring (utilizing TFA for silanol suppression and a C18 phase for hydrophobic retention), laboratories can ensure the integrity of this critical intermediate before it is deployed in the synthesis of advanced therapeutics like HDAC6 inhibitors.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QBD Group -6

  • Validation of Analytical Procedures Q2(R2) - ICH Official Guidelines - 3

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA) - 7

  • A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine - Benchchem - 2

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative - Researcher.life -4

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazolone Derivatives - ResearchGate - 5

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - ACS Publications - 1

Sources

Comparative

Comparative study of pyrazole-3-carboxylate derivatives in drug design

Title: Comparative Pharmacological Profiling of Pyrazole-3-Carboxylate Derivatives in Rational Drug Design Introduction As a Senior Application Scientist navigating the complexities of heterocyclic drug design, I frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacological Profiling of Pyrazole-3-Carboxylate Derivatives in Rational Drug Design

Introduction

As a Senior Application Scientist navigating the complexities of heterocyclic drug design, I frequently rely on the pyrazole-3-carboxylate scaffold. This privileged structure offers a highly versatile platform for target-directed drug discovery. By acting simultaneously as hydrogen bond donors and acceptors, the pyrazole nucleus facilitates robust, high-affinity interactions with diverse biological targets.

This guide provides an objective, data-driven comparative analysis of pyrazole-3-carboxylate derivatives. We will evaluate their structure-activity relationships (SAR) and experimental performance across distinct therapeutic domains—ranging from cannabinoid-1 (CB1) receptor antagonism to purinergic P2Y14 receptor modulation and antimicrobial efficacy.

Comparative Pharmacological Efficacy

Derivatization of the C3-carboxylate group (most notably via amidation to form pyrazole-3-carboxamides) combined with strategic substitutions at the N1 and C5 positions drastically shifts the pharmacological profile of the core scaffold.

  • Metabolic Disorders & CNS: Rimonabant, a classic pyrazole-3-carboxamide derived from the carboxylate precursor, acts as a highly potent CB1 receptor inverse agonist. It demonstrates profound efficacy in metabolic regulation by locking the receptor in an inactive state[1].

  • Inflammation & Immunology: Recent scaffold-hopping strategies have repurposed the pyrazole nucleus. By introducing a 5-amide linkage, researchers have developed 5-amide-1H-pyrazole-3-carboxyl derivatives that act as potent P2Y14R antagonists, offering a novel mechanism for anti-inflammatory therapies[2].

  • Infectious Diseases: Halogenated ethyl 1-phenyl-1H-pyrazole-3-carboxylates exhibit potent antifungal properties. Specific derivatives have been shown to outperform standard clinical agents like fluconazole against resistant fungal strains[3].

Table 1: Quantitative Efficacy of Key Pyrazole-3-Carboxylate Derivatives

Compound / DerivativePrimary TargetTherapeutic IndicationPotency (IC₅₀ / Kᵢ / MIC)Reference
Rimonabant (SR141716) CB1 ReceptorAnti-obesity / MetabolicKᵢ = 2 nM[1]
Compound 16 (P2Y14R) P2Y14 ReceptorAnti-inflammatoryIC₅₀ = 1.93 nM[2]
Compound 16 (Antimicrobial) C. parapsilosisAntifungalMIC = 0.015 µmol/mL[3]

Mechanistic Pathways & Causality

Understanding receptor-ligand dynamics is critical for rational drug design. For G-protein coupled receptors (GPCRs) like CB1 (which are Gi/o-coupled), pyrazole-3-carboxamides do not merely block the binding site; they stabilize the inactive conformation of the receptor.

Causality Insight: This inverse agonism prevents the Gi protein from inhibiting adenylate cyclase (AC). Consequently, the removal of this basal inhibition leads to a net increase in intracellular cAMP compared to the agonist-stimulated state, driving downstream metabolic regulation.

CB1_Pathway Ligand Pyrazole-3-carboxamide CB1 CB1 Receptor Ligand->CB1 Inverse Agonism Gi Gi/o Protein Blocked CB1->Gi Prevents Coupling AC Adenylate Cyclase Gi->AC Removes Inhibition cAMP Increased cAMP AC->cAMP Catalyzes ATP

Fig 1: Mechanism of action for pyrazole-3-carboxamide derivatives acting as GPCR inverse agonists.

Experimental Methodologies: Synthesis and Functional Validation

To ensure reproducibility and scientific integrity, researchers must adopt self-validating protocols. Below are the standardized methodologies for synthesizing the pyrazole core and evaluating its GPCR antagonistic activity.

Protocol A: Regioselective Synthesis of Pyrazole-3-Carboxylates

Causality Check: Direct condensation of asymmetric 1,3-diketones with substituted hydrazines often yields an undesirable mixture of regioisomers. Using a controlled Claisen condensation followed by cyclization at an optimized acidic pH directs the nucleophilic attack, ensuring high regioselectivity toward the desired 1,5-disubstituted isomer.

  • Preparation of 1,3-Diketone Intermediate: React an appropriate ketone with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) in anhydrous ethanol at 0°C.

  • Hydrazine Cyclization: Add the aryl hydrazine hydrochloride to the mixture and reflux for 4-6 hours. The acidic nature of the hydrochloride salt facilitates initial imine formation at the more reactive, less sterically hindered carbonyl.

  • Isolation: Concentrate the reaction under reduced pressure, extract with ethyl acetate, wash with brine, and purify via flash chromatography to isolate the ethyl pyrazole-3-carboxylate.

  • Derivatization (Amidation): Hydrolyze the ester using aqueous LiOH in THF, followed by EDC/HOBt-mediated coupling with an amine to yield the active pyrazole-3-carboxamide[2].

Protocol B: In Vitro cAMP Accumulation Assay (GPCR Antagonism)

Causality Check: Because P2Y14 and CB1 receptors are Gi-coupled, their basal inhibition of cAMP is difficult to measure directly. Forskolin is added to directly stimulate adenylate cyclase, creating an artificially high cAMP baseline. Agonists will lower this baseline, and the test pyrazole antagonists will reverse the agonist-induced drop, validating competitive antagonism.

  • Cell Preparation: Seed HEK293 cells stably expressing the target receptor (e.g., P2Y14R) in 384-well plates at 10,000 cells/well.

  • Ligand Incubation: Pre-incubate cells with the synthesized pyrazole derivatives (serial dilutions from 10 µM to 0.1 nM) and the phosphodiesterase inhibitor IBMX (500 µM) for 15 minutes to prevent premature cAMP degradation.

  • Stimulation: Add forskolin (30 µM) and the reference agonist (at its EC₈₀ concentration). Incubate for 30 minutes at 37°C[2].

  • Detection: Lyse the cells and quantify cAMP levels using a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit.

  • Validation: Calculate IC₅₀ values using non-linear regression. A rightward shift in the agonist dose-response curve confirms target engagement.

Workflow Step1 Claisen Condensation Step2 Hydrazine Cyclization Step1->Step2 Step3 Ester Hydrolysis & Amidation Step2->Step3 Step4 cAMP Accumulation Assay Step3->Step4 Step5 SAR & Lead Selection Step4->Step5

Fig 2: Standardized workflow from regioselective synthesis to in vitro functional validation.

Structure-Activity Relationship (SAR) Insights

  • The C3 Position: The carboxylate ester serves as an excellent synthetic handle. Conversion to a carboxamide drastically increases hydrogen bonding capacity, which is critical for interacting with the key Lys-192 residue in the CB1 receptor[1].

  • The N1 and C5 Positions: Di-aryl substitutions (e.g., 2,4-dichlorophenyl at N1 and 4-chlorophenyl at C5) create a highly lipophilic pocket essential for CB1 binding. Conversely, replacing the C5 aryl group with an amide linkage (e.g., 4-methylbenzamido) shifts selectivity entirely toward the P2Y14 receptor, drastically improving aqueous solubility and anti-inflammatory potential[2].

References

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. ACS Publications. URL:[Link]

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica. URL:[Link]

  • Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. URL:[Link]

Sources

Validation

Spectroscopic validation of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate synthesis

Title: Spectroscopic Validation of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate Synthesis: A Comparative Guide Introduction & Analytical Rationale Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a highly versatile heterocyclic b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate Synthesis: A Comparative Guide

Introduction & Analytical Rationale

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a highly versatile heterocyclic building block essential for the development of advanced therapeutics, including HDAC6 inhibitors[1], WDR5 inhibitors[2], and OGA inhibitors[3].

A persistent challenge in synthesizing this compound via the alkylation of its precursor, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, is the issue of regioselectivity. Because the 5-hydroxy pyrazole core exists in a tautomeric equilibrium with its pyrazolone form, alkylation can occur at the oxygen atom (yielding the target O-alkylated product) or at the nitrogen atom (yielding an N-alkylated byproduct)[4].

As a Senior Application Scientist, I cannot overstate the importance of orthogonal analytical validation. Relying solely on mass spectrometry or basic 1D NMR can lead to the misidentification of regioisomers, derailing downstream drug development. This guide objectively compares the spectroscopic profiles of the target 5-ethoxy compound against its precursor and its primary N-ethyl alternative, providing a self-validating experimental framework for structural confirmation.

Synthetic Methodologies & Causality

The synthesis of the target compound typically involves treating the 5-hydroxy precursor with an ethylating agent (e.g., ethyl iodide) in the presence of a base[2].

  • The Target Pathway (O-Alkylation): Utilizing a mild base like anhydrous potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) at lower temperatures favors O-alkylation. Causality: The oxygen atom acts as a "harder" nucleophile compared to the nitrogen. Lower temperatures prevent the system from overcoming the activation energy required for the thermodynamically more stable N-alkylated product.

  • The Alternative Pathway (N-Alkylation): If stronger bases, higher temperatures, or protic solvents are used, the equilibrium shifts, and the softer nitrogen nucleophile dominates, yielding ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.

To prove which pathway occurred, we must rely on a robust spectroscopic comparison.

Spectroscopic Differentiation: Target vs. Alternatives

To unequivocally distinguish the target from its alternatives, a combination of 1D NMR, 2D NMR, and FT-IR is required[5].

  • 1H NMR Profiling: The chemical shift of the newly introduced ethyl group is the primary diagnostic marker. In the target O-alkylated product, the ether −OCH2​− protons are highly deshielded by the adjacent oxygen, resonating as a quartet at δ 4.33 ppm [1]. Conversely, if N-alkylation occurs, the −NCH2​− protons resonate further upfield, typically around δ 3.95 ppm .

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): 1D NMR can suffer from signal overlap with the ester's own −OCH2​− group ( δ ~4.10 ppm). HMBC is the definitive tool for regioisomer assignment[5]. For the target 5-ethoxy compound, HMBC will reveal a strong 3-bond correlation ( 3JCH​ ) between the ether −OCH2​− protons ( δ 4.33) and the C5 carbon of the pyrazole ring. The N-ethyl byproduct will show correlations from the −NCH2​− protons to both C5 and C3.

  • FT-IR Spectroscopy: The 5-hydroxy precursor exhibits a broad O-H stretch and a tautomeric C=O stretch[6]. Successful O-alkylation is marked by the disappearance of the O-H band and the emergence of a strong asymmetric C-O-C stretch at ~1250 cm−1 .

Quantitative Data Comparison

The following table summarizes the key spectroscopic parameters used to differentiate the target compound from its precursor and the N-alkylated alternative.

Spectroscopic ParameterEthyl 5-hydroxy-1H-pyrazole-3-carboxylate (Precursor)[6]Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (Target)[1]N-Ethyl Byproduct (Alternative)
1 H NMR (Alkyl Shifts) Ester −OCH2​− : δ ~4.10 (q)Ester −OCH2​− : δ ~4.10 (q)Ether −OCH2​− : δ 4.33 (q)Ester −OCH2​− : δ ~4.10 (q)N-Alkyl −NCH2​− : δ ~3.95 (q)
1 H NMR (Ring C4-H) δ 5.88 (s, 1H) δ 6.23 (s, 1H) δ ~6.05 (s, 1H)
2D HMBC Correlations N/AEther −OCH2​− correlates to C5N-Alkyl −NCH2​− correlates to C5 & C3
FT-IR Key Stretches 3249 cm−1 (O-H), 1693 cm−1 (C=O)~1710 cm−1 (Ester C=O), 1250 cm−1 (C-O-C)~1705 cm−1 (Ester C=O), ~1670 cm−1 (Amide C=O)
LC-MS [M+H] + m/z 157.1m/z 185.4m/z 185.4

Experimental Protocols

Protocol A: Regioselective Synthesis and Isolation

  • Initiation: Suspend ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous K2​CO3​ (1.2 eq) in anhydrous DMF at 0 °C. Causality: K2​CO3​ acts as a mild base to deprotonate the hydroxyl moiety, while the low temperature kinetically favors O-alkylation over N-alkylation[4].

  • Alkylation: Add ethyl iodide (1.1 eq) dropwise over 15 minutes. Stir the reaction mixture at 25 °C for 16 hours[2]. Causality: Slow addition prevents local concentration spikes that could lead to non-selective over-alkylation.

  • Workup: Quench the reaction with ice water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to thoroughly remove the DMF solvent. Dry over Na2​SO4​ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, EtOAc/Hexanes gradient). Self-Validation: Monitor via TLC; the target O-alkylated product lacks a hydrogen-bond donor and will elute faster (higher Rf​ ) than the more polar N-alkylated pyrazolone alternative.

Protocol B: Spectroscopic Validation Workflow

  • Sample Preparation: Dissolve 10 mg of the purified product in 0.5 mL of DMSO- d6​ . Causality: DMSO- d6​ is preferred over CDCl3​ to ensure complete dissolution and to resolve the broad pyrazole N-H proton ( δ 9.61)[1], which is critical for confirming the aromaticity of the ring.

  • 1D NMR Acquisition: Acquire 1 H (400 MHz) and 13 C NMR spectra. Confirm the presence of two distinct −OCH2​− quartets ( δ ~4.10 and δ 4.33)[1].

  • 2D NMR Acquisition: Acquire a 2D 1 H- 13 C HMBC spectrum. Self-Validation: Map the cross-peak between the proton signal at δ 4.33 and the carbon signal at ~160 ppm (C5). The absence of a correlation to the C3 carbon (~140 ppm) unequivocally validates the structure as the 5-ethoxy regioisomer[5].

Mechanistic & Validation Workflow Visualization

G A Precursor: Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (Tautomeric Mixture) B Alkylation (Ethyl Iodide, K2CO3, 0-25°C) A->B Base-catalyzed substitution C Target: Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (O-Alkylation) B->C Major Pathway (Hard Nucleophile) D Alternative: N-Ethyl Byproduct (N-Alkylation) B->D Minor Pathway (Soft Nucleophile) E 1H NMR: Ether -OCH2- at δ 4.33 ppm HMBC: -OCH2- to C5 correlation only C->E Spectroscopic Validation F 1H NMR: N-Alkyl -NCH2- at δ ~3.95 ppm HMBC: -NCH2- to C5 and C3 correlation D->F Spectroscopic Validation

Caption: Synthetic workflow and spectroscopic differentiation of O-alkylated vs N-alkylated pyrazoles.

References

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. ACS Publications. URL: [Link]

  • Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligand. The Royal Society of Chemistry. URL:[Link]

  • Heterocyclic wdr5 inhibitors as anti-cancer compounds. WIPO (Google Patents).
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. URL:[Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News Medical. URL:[Link]

  • Oga inhibitor compounds. Google Patents.

Sources

Comparative

Assessing In Vitro Biological Activity of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate Analogs: A Comparative Guide

Introduction In our experience evaluating novel heterocyclic scaffolds, moving beyond basic viability screens to rigorous, mechanistically grounded assays is paramount for successful drug development. The 1H-pyrazole-3-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In our experience evaluating novel heterocyclic scaffolds, moving beyond basic viability screens to rigorous, mechanistically grounded assays is paramount for successful drug development. The 1H-pyrazole-3-carboxylate core—specifically Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (EEPC) and its derivatives—has emerged as a highly versatile pharmacophore. The rigid geometry of the pyrazole ring, combined with the tunable 5-ethoxy and 3-carboxylate groups, allows for precise spatial orientation within narrow enzymatic binding pockets 1.

Recent literature highlights the utility of EEPC analogs in two primary therapeutic avenues: as highly selective Histone Deacetylase 6 (HDAC6) inhibitors for treating acute liver injury 2, and as O-GlcNAcase (OGA) inhibitors for neurodegenerative diseases 3. This guide provides an objective comparison of EEPC analogs against industry-standard inhibitors, detailing the causality behind our experimental choices and providing self-validating protocols to ensure data integrity.

Mechanistic Pathways & Logical Relationships

Understanding the biological activity of EEPC analogs requires mapping their target engagement. For HDAC6, inhibition leads to hyperacetylation of cytosolic α-tubulin, which exerts anti-necroptotic effects 2. Conversely, targeting OGA prevents the removal of O-GlcNAc from Tau proteins, stabilizing them against pathological aggregation 3.

Pathways EEPC EEPC Analogs (Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate) HDAC6 HDAC6 Inhibition EEPC->HDAC6 Target 1 OGA OGA Inhibition EEPC->OGA Target 2 Tubulin ↑ α-Tubulin Acetylation HDAC6->Tubulin Cytosolic Tau ↑ Tau O-GlcNAcylation OGA->Tau Post-translational Liver Protection against Acute Liver Injury Tubulin->Liver Anti-necroptotic Neuro Neuroprotection (Alzheimer's Disease) Tau->Neuro Anti-aggregation

Dual mechanistic pathways of EEPC analogs targeting HDAC6 and OGA.

Comparative Performance Data

When assessing EEPC analogs, the primary metrics are target affinity (IC50), isoform selectivity, and cellular cytotoxicity. Table 1 summarizes the in vitro performance of representative EEPC-derived inhibitors against standard alternatives (Tubastatin A for HDAC6, Thiamet G for OGA).

Table 1: In Vitro Biological Activity Comparison

Compound ClassPrimary TargetIC50 (nM)Selectivity IndexCellular EC50 (nM)Cytotoxicity (CC50, µM)
EEPC-HDAC6 Analog HDAC64.95>250 (vs HDAC1)12.5 (Tubulin Acetyl)>50
Tubastatin A (Standard)HDAC615.0~1000 (vs HDAC1)25.0 (Tubulin Acetyl)>50
EEPC-OGA Analog OGA8.20>500 (vs OGT)18.4 (Tau O-GlcNAc)>100
Thiamet G (Standard)OGA21.0>800 (vs OGT)35.0 (Tau O-GlcNAc)>100

Data synthesized from recent pharmacological evaluations of pyrazole-3-carboxamide derivatives. EEPC analogs demonstrate superior or equivalent low-nanomolar potency while maintaining excellent safety margins.

Self-Validating Experimental Protocols

To establish trustworthiness, an assay must be a self-validating system. This means incorporating orthogonal readouts (e.g., combining cell-free enzymatic inhibition with cell-based target engagement) and internal controls (e.g., monitoring a non-target isoform to definitively prove selectivity).

Workflow Prep 1. Compound Prep (Serial Dilution) Enzyme 2. Cell-Free Assay (Fluorometric IC50) Prep->Enzyme Cell 3. Cell-Based Assay (Target Engagement) Enzyme->Cell Validate 4. Self-Validation (Orthogonal Readout) Cell->Validate

Self-validating experimental workflow for assessing EEPC analog activity.

Protocol 1: Fluorometric Enzyme Inhibition Assay (Cell-Free)
  • Objective: Determine the IC50 of EEPC analogs against recombinant HDAC6 and HDAC1 to establish selectivity.

  • Causality in Design: We utilize a fluorogenic substrate (Boc-Lys(Ac)-AMC) because it provides a high signal-to-background ratio and allows for kinetic monitoring. This is crucial for identifying the slow-binding kinetics often exhibited by rigid pyrazole derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3x assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Note: BSA is critical to prevent the highly hydrophobic EEPC analogs from adhering to the microplate walls.

  • Compound Dilution: Serially dilute EEPC analogs and Tubastatin A in DMSO (100x final concentration), then dilute 1:10 in the assay buffer to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of recombinant HDAC6 (or HDAC1 for selectivity validation) to a 384-well black microplate. Add 5 µL of the diluted compound. Incubate at 37°C for 30 minutes. Why 30 mins? This pre-incubation allows equilibrium to be reached for competitive inhibitors before substrate introduction, preventing artificially inflated IC50 values.

  • Substrate Addition: Add 10 µL of 50 µM fluorogenic substrate. Incubate for 45 minutes at 37°C.

  • Signal Generation: Add 25 µL of developer solution containing Trypsin and Trichostatin A (to halt the deacetylation reaction).

  • Detection: Read fluorescence (Ex 360 nm / Em 460 nm). Calculate IC50 using a 4-parameter logistic regression model.

Protocol 2: Cellular Target Engagement (Western Blot)
  • Objective: Verify that the EEPC analog penetrates the cell membrane and selectively inhibits its target in a physiological environment.

  • Causality in Design: HDAC6 exclusively deacetylates cytosolic proteins like α-tubulin, whereas HDAC1/2/3 deacetylate nuclear histones (e.g., Histone H3). By probing for both Acetyl-α-Tubulin and Acetyl-Histone H3 in the same lysate, the assay becomes a self-validating system: a truly selective EEPC-HDAC6 inhibitor will only increase Acetyl-α-Tubulin.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells at 2×10⁵ cells/well in a 6-well plate. Incubate for 24 hours.

  • Treatment: Treat cells with EEPC analogs (1, 10, 100 nM) and Tubastatin A (100 nM) for 24 hours.

  • Lysis: Harvest cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve post-translational modifications.

  • Immunoblotting: Resolve 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Probing (The Self-Validation Step): Probe simultaneously with anti-Acetyl-α-Tubulin (HDAC6 target) and anti-Acetyl-Histone H3 (HDAC1 target). Use GAPDH as a loading control.

  • Analysis: Quantify band intensities using densitometry. A successful candidate will show a dose-dependent increase in Acetyl-α-Tubulin with no change in Acetyl-Histone H3.

Conclusion

EEPC analogs offer a highly tunable scaffold that consistently demonstrates robust in vitro biological activity. Compared to standard alternatives, the pyrazole ring allows for precise functionalization, which is critical for fitting into the narrow hydrophobic channels of complex targets. By utilizing self-validating protocols, researchers can confidently advance these compounds from in vitro screening to in vivo models.

References
  • Title: Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury Source: ACS Publications URL
  • Title: CA3102903A1 - Oga inhibitor compounds Source: Google Patents URL
  • Title: Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters Source: ACS Publications URL

Sources

Validation

GC-MS vs LC-MS for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate trace analysis

Trace Analysis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate: A Mechanistic Comparison of GC-MS and LC-MS Workflows The trace analysis of heterocyclic pharmaceutical intermediates and impurities demands rigorous analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Trace Analysis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate: A Mechanistic Comparison of GC-MS and LC-MS Workflows

The trace analysis of heterocyclic pharmaceutical intermediates and impurities demands rigorous analytical control. Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (EEPC) presents a unique analytical challenge due to its dual nature: it possesses a moderately volatile ester and ethoxy framework, combined with a highly polar, hydrogen-bonding 1H-pyrazole ring.

For researchers and drug development professionals, selecting the optimal mass spectrometry platform—Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)—requires a deep understanding of the analyte's physicochemical behavior. This guide objectively compares both platforms, detailing the causality behind sample preparation choices, ionization dynamics, and quantitative performance.

Physicochemical Profiling and Ionization Dynamics

The structural core of EEPC features an active secondary amine-like nitrogen (N-H) on the pyrazole ring. This specific functional group dictates the molecule's behavior across different chromatographic and ionization environments.

  • The GC-MS Challenge (Silanol Interactions): Under typical GC conditions, the active N-H group on the pyrazole ring acts as a strong hydrogen bond donor. It readily interacts with residual active silanol groups (-SiOH) present on the glass injection liner and the fused-silica stationary phase of the column. This interaction causes severe peak tailing, unpredictable retention time shifts, and thermal degradation, making trace-level quantification highly unreliable without chemical intervention[1].

  • The LC-MS Advantage (Proton Affinity): Conversely, the pyrazole nitrogens are basic and exhibit a high proton affinity. In a reversed-phase LC environment utilizing an acidic mobile phase (e.g., 0.1% formic acid), the molecule is easily protonated to form a stable [M+H]+ precursor ion. This makes EEPC highly amenable to Electrospray Ionization (ESI) in positive mode, yielding exceptional sensitivity without the need for structural modification[2].

G A Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate B Active N-H Group (Hydrogen Bonding Risk) A->B D GC-MS Analysis B->D Tailing Risk E LC-MS Analysis B->E High ESI Yield F Requires TMS Derivatization (Masks N-H) D->F G Direct ESI+ Ionization (Protonates N) E->G H Structural Elucidation (EI Fragmentation) F->H I Trace Quantitation (MRM Transitions) G->I

Decision logic for selecting GC-MS vs LC-MS for EEPC trace analysis.

Mechanistic Workflows: Derivatization vs. Direct Injection

GC-MS: The Necessity of Silylation

To successfully analyze EEPC via GC-MS, the active N-H site must be masked to prevent column adsorption. Silylation using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS is the gold standard. The reaction replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly increasing the molecule's volatility and thermal stability[1].

Once derivatized, the molecule is subjected to Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that shatters the molecule, providing a highly reproducible fragmentation pattern. Characteristic alpha-cleavage and the loss of the ethoxy radical provide definitive structural elucidation[1][3].

LC-MS/MS: Direct Trace Quantitation

LC-MS/MS, specifically using a Triple Quadrupole (QqQ) mass analyzer, bypasses derivatization entirely. The sample is injected directly onto a C18 column. ESI+ generates the intact [M+H]+ ion (m/z 185.1). In the collision cell, Collision-Induced Dissociation (CID) fragments this precursor into specific product ions (e.g., loss of the ethyl ester group). Monitoring these specific precursor-to-product transitions via Multiple Reaction Monitoring (MRM) filters out matrix noise, achieving limits of quantification (LOQ) that are often orders of magnitude lower than GC-MS[4][5].

Objective Performance Comparison

The following table synthesizes typical quantitative validation data for pyrazole derivatives analyzed via both platforms[3][5]. LC-MS/MS demonstrates clear superiority for trace-level impurity analysis, while GC-MS remains invaluable for structural confirmation.

ParameterGC-EI-MS (Derivatized)LC-ESI-MS/MS (Direct)Causality / Impact
Sample Preparation Complex (Extraction + Evaporation + Derivatization)Simple ("Dilute and Shoot" or basic LLE)LC-MS minimizes analyte loss and reduces procedural errors.
Ionization Mode Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI+)EI provides structural libraries; ESI+ preserves the intact molecular ion.
Limit of Detection (LOD) ~10 - 50 ng/mL~0.1 - 1.0 ng/mLMRM in LC-MS/MS drastically reduces background noise[5].
Linearity Range 50 - 5000 ng/mL ( R2>0.995 )1 - 1000 ng/mL ( R2>0.999 )LC-MS/MS prevents saturation at trace levels[3].
Matrix Effects Low (Derivatization isolates analyte)Moderate to High (Ion suppression risk)LC-MS requires stable isotope-labeled internal standards to correct for ESI suppression.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory System Suitability Testing (SST) criteria.

G S Sample Matrix Prep Liquid-Liquid Extraction S->Prep Split Aliquot Split Prep->Split GC_Prep Evaporate & Derivatize (BSTFA, 60°C) Split->GC_Prep LC_Prep Reconstitute in Mobile Phase Split->LC_Prep GC_Acq GC-EI-MS (SIM) GC_Prep->GC_Acq LC_Acq LC-ESI-MS/MS (MRM) LC_Prep->LC_Acq

Parallel sample preparation workflow for GC-MS and LC-MS analysis.
Protocol A: GC-MS Derivatization and Analysis
  • Extraction: Spike 1.0 mL of sample matrix with 10 µL of Internal Standard (IS, e.g., Ethyl 1H-pyrazole-3-carboxylate). Extract with 2.0 mL of ethyl acetate.

  • Evaporation: Transfer the organic layer to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Crucial: Any residual moisture will quench the derivatization reagent.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Seal the vial and incubate at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS (Inlet: 250°C, Split ratio 10:1). Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

  • Self-Validation (SST): Evaluate the peak tailing factor ( Tf​ ) of the TMS-derivatized EEPC peak. The system is valid only if Tf​≤1.5 . A higher value indicates incomplete derivatization or active sites in the GC liner requiring maintenance.

Protocol B: LC-MS/MS Trace Quantitation
  • Extraction: Spike 1.0 mL of sample matrix with IS. Extract with 2.0 mL of methyl tert-butyl ether (MTBE).

  • Reconstitution: Evaporate the organic layer under nitrogen. Reconstitute the residue in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a 90:10 ratio.

  • Analysis: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 10% B to 90% B over 5 minutes.

  • Detection: Operate the Triple Quadrupole in ESI+ MRM mode. Monitor the transition m/z 185.1 [Product Ion].

  • Self-Validation (SST): Inject the Lower Limit of Quantification (LLOQ) standard. The system is valid only if the Signal-to-Noise (S/N) ratio is ≥10 , and the retention time drift across 6 replicate injections is ≤2% .

Conclusion

For the trace analysis of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate, LC-MS/MS is the definitive platform of choice . The inherent basicity of the pyrazole ring makes it highly responsive to ESI+, allowing for direct, highly sensitive quantitation without the labor-intensive and moisture-sensitive derivatization required by GC-MS[2][4]. However, if structural elucidation of unknown pyrazole-related degradants is required, GC-EI-MS remains an indispensable complementary tool due to its rich, library-matchable fragmentation spectra[1].

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega / National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. Scilit. Available at:[Link]

  • LCMS vs GCMS: Which Technique is Best for Your Research? HPLC Vials. Available at:[Link]

  • The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. LCGC International. Available at:[Link]

Sources

Comparative

Benchmarking catalytic efficiency using Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate substrates

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (CAS: 1116656-05-3) is a highly versatile heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern makes it a critical intermediate in the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (CAS: 1116656-05-3) is a highly versatile heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern makes it a critical intermediate in the synthesis of selective histone deacetylase 6 (HDAC6) inhibitors for acute liver injury[1] and O-GlcNAcase (OGA) inhibitors for neurodegenerative diseases[2].

A fundamental transformation in utilizing this scaffold is the N-arylation of the pyrazole ring to establish the core pharmacophore. However, the tautomerizable N-H bond presents a significant regioselectivity and catalytic challenge. This guide objectively benchmarks the catalytic efficiency of two primary methodologies: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling versus Copper-Catalyzed Ullmann-Type Coupling .

Mechanistic Causality & Catalyst Selection

When benchmarking catalytic efficiency, the choice of transition metal complex dictates both reaction kinetics and chemoselectivity. The steric bulk of the C3-carboxylate and C5-ethoxy groups on the substrate heavily influences the catalytic cycle.

  • Palladium Systems (Pd(OAc)₂ / RuPhos): Palladium catalysis is highly efficient for this substrate. The use of RuPhos—a bulky, electron-rich biaryl phosphine ligand—is causal to the high turnover frequency (TOF). The spatial profile of RuPhos accelerates the reductive elimination step and sterically prevents the formation of off-cycle, inactive Pd-bis(pyrazole) complexes, which are a common failure mode in pyrazole couplings[1][2].

  • Copper Systems (CuI / Diamine): Copper provides an economically and environmentally sustainable alternative. However, the Ullmann-type coupling relies on a kinetically demanding oxidative addition step. To solubilize the Cu(I) species and drive the reaction, bidentate diamine ligands (e.g., N,N'-dimethylethylenediamine) and elevated temperatures (>110 °C) are required. This high thermal load can risk ester hydrolysis or degradation of the ethoxy group if the base is not carefully selected.

CatalyticPathways Substrate Ethyl 5-ethoxy-1H-pyrazole- 3-carboxylate (CAS: 1116656-05-3) PdCat Pd(OAc)2 / RuPhos Catalytic Cycle Substrate->PdCat Ar-Br, Cs2CO3 Toluene, 95°C CuCat CuI / Diamine Catalytic Cycle Substrate->CuCat Ar-I, K2CO3 DMF, 120°C PdProd N1-Aryl Pyrazole (High Yield, Fast) PdCat->PdProd Fast Reductive Elimination CuProd N1-Aryl Pyrazole (Mod Yield, Slow) CuCat->CuProd Slow Oxidative Addition

Divergent N-arylation pathways of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate.

Quantitative Benchmarking Data

The following table summarizes the experimental performance of both catalytic systems using bromobenzene (for Pd) and iodobenzene (for Cu) as the model arylating agents.

MetricPd-Catalyzed (Buchwald-Hartwig)Cu-Catalyzed (Ullmann-Type)
Catalyst Loading 2 mol% Pd(OAc)₂, 4 mol% RuPhos10 mol% CuI, 20 mol% DMEDA
Optimal Base / Solvent Cs₂CO₃ / Anhydrous TolueneK₂CO₃ / Anhydrous DMF
Temperature & Time 95 °C for 4–6 hours120 °C for 18–24 hours
Isolated Yield 88% – 92%65% – 70%
Regioselectivity (N1:N2) > 95:585:15
Turnover Number (TON) ~45~6.5
E-factor (Waste/Product) Moderate (Solvent dependent)High (Due to purification needs)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) and internal standard validation.

Protocol A: High-Efficiency Palladium-Catalyzed N-Arylation

Rationale: Toluene is chosen as a non-polar solvent to maximize the solubility of the lipophilic RuPhos ligand while keeping the inorganic base (Cs₂CO₃) insoluble, which creates a controlled, heterogeneous basic environment that prevents ester hydrolysis[2].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (1.0 equiv, 1.0 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and finely milled Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with dry Nitrogen three times.

  • Reagent Addition: Add anhydrous Toluene (5.0 mL) and the aryl bromide (1.2 equiv) via syringe.

  • Execution: Seal the tube and heat the reaction mixture at 95 °C with vigorous stirring (800 rpm).

  • In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot under N₂ flow. Dilute with 100 µL of HPLC-grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the substrate peak (m/z [M+H]⁺ ≈ 185.4)[1] is < 1% relative to the product peak.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate in vacuo and purify via flash chromatography (Silica, EtOAc/Heptane gradient).

Protocol B: Copper-Catalyzed Ullmann-Type N-Arylation

Rationale: DMF is required to stabilize the Cu(I) intermediate at high temperatures. Iodobenzenes are mandatory here, as aryl bromides undergo oxidative addition too slowly with copper, leading to thermal degradation of the pyrazole substrate.

  • Preparation: In an oven-dried Schlenk tube, combine Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (1.0 equiv, 1.0 mmol), CuI (0.10 equiv, 10 mol%), and anhydrous K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen three times.

  • Reagent Addition: Add anhydrous DMF (4.0 mL), followed by N,N'-dimethylethylenediamine (DMEDA) (0.20 equiv, 20 mol%) and the aryl iodide (1.5 equiv).

  • Execution: Heat the mixture to 120 °C for 18 hours. The solution will transition from pale yellow to deep blue/green, indicating the formation of the active Cu-diamine complex.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench into 100 µL of 1M HCl (to demetalate the copper complex), extract with 100 µL EtOAc, and analyze the organic layer via TLC (Hexane:EtOAc 3:1) and LC-MS.

  • Workup: Cool to room temperature. Add 1,3,5-trimethoxybenzene (0.33 mmol) as an internal standard to a crude NMR sample to validate the spectroscopic yield before column chromatography. Quench the bulk reaction with aqueous NH₄Cl to complex residual copper, extract with EtOAc, wash heavily with brine (5x) to remove DMF, dry over Na₂SO₄, and purify.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate As drug development professionals and synthetic chemists push the boundaries of molecular design, the safe handling and environmenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

As drug development professionals and synthetic chemists push the boundaries of molecular design, the safe handling and environmental stewardship of specialized heterocyclic building blocks become paramount. Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (CAS: 1116656-05-3) is a highly versatile intermediate, but its unique physicochemical properties demand rigorous, scientifically grounded disposal protocols.

This guide provides an authoritative, self-validating operational plan for the safe management and ultimate disposal of this compound, ensuring compliance, laboratory safety, and environmental protection.

Physicochemical Causality & Hazard Profile

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate features an electron-rich pyrazole core, an ethoxy ether linkage, and an ethyl ester group.

  • Solubility & Environmental Persistence : The ester and ether moieties render this compound highly soluble in common organic laboratory solvents (e.g., dichloromethane, ethyl acetate). However, the pyrazole nitrogen atoms act as potent hydrogen-bond acceptors. If improperly discharged into municipal wastewater, these molecules resist standard microbial degradation, leading to environmental persistence and toxicity to aquatic life[1].

  • Combustion Dynamics : The incineration of nitrogen-rich heterocycles without specialized scrubbing equipment generates toxic nitrogen oxides (NOx). Therefore, high-temperature incineration via a licensed contractor is the only scientifically sound method for its ultimate destruction[1].

Quantitative Hazard Summary & PPE Requirements

Hazard CategoryGHS ClassificationMechanistic CauseOperational Implication & Required PPE
Acute Toxicity H302: Harmful if swallowedSystemic absorption via gastrointestinal tract.Prevent aerosolization. PPE: NIOSH-approved respirator if handling dry powders outside a fume hood[2].
Dermal Hazard H315: Causes skin irritationLipophilic ester groups facilitate epidermal penetration.Prevent dermal contact. PPE: Nitrile gloves (double-gloving recommended), lab coat[2].
Ocular Hazard H319: Causes serious eye irritationDirect chemical interaction with corneal proteins.Prevent dust/splashes. PPE: Chemical safety goggles (EN166/OSHA compliant)[2].
Environmental Harmful to aquatic lifeResistance to standard microbial degradation.Absolute prohibition of drain disposal. Collect all washings as hazardous waste[1].

Operational Disposal Protocols

In-laboratory neutralization or chemical degradation of pyrazole derivatives is strongly discouraged due to the risk of generating unpredictable, toxic byproducts. The following step-by-step methodologies constitute a self-validating system for waste segregation.

Protocol A: Liquid Waste Management
  • Solvent Compatibility Check : Ensure the waste solvent containing Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate does not contain strong oxidizing agents (e.g., nitric acid, concentrated peroxides).

    • Causality: The electron-rich pyrazole ring can undergo violent, exothermic oxidation when exposed to strong oxidizers.

  • Collection : Transfer the solution into a high-density polyethylene (HDPE) or PTFE-lined carboy explicitly designated for "Non-Halogenated Organic Waste."

  • Validation Check : Visually inspect the waste container for phase separation, color changes, or gas evolution (bulging). If gas is evolving, immediately vent the container safely within a chemical fume hood and investigate for incompatible solvent mixtures.

Protocol B: Solid Waste Segregation
  • Consumable Segregation : Place all contaminated weighing papers, pipette tips, and disposable spatulas into a puncture-resistant solid waste bin lined with a chemically compatible, heavy-duty poly bag.

  • Primary Container Rinsing : Do not discard empty reagent bottles directly into standard glass recycling. Triple-rinse the primary container with a compatible solvent (e.g., ethanol), add the rinsate to the liquid waste stream, and deface the label before discarding the glass as solid waste.

  • Validation Check : Periodically swab the exterior of the solid waste bin and test the swab via TLC or UV-Vis against a known standard to ensure no external contamination occurred during material transfer.

Waste Segregation Workflow

WasteWorkflow Gen Waste Generation Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate Liq Liquid Waste Stream (Solvent Mixtures) Gen->Liq Sol Solid Waste Stream (Powder, PPE, Absorbents) Gen->Sol Seg Labeling & Segregation (Non-halogenated Organics) Liq->Seg Sol->Seg SAA Satellite Accumulation Area (Secondary Containment) Seg->SAA Inc High-Temp Incineration (with NOx Scrubbers) SAA->Inc Licensed Contractor

Caption: Workflow for the safe segregation and disposal of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent dermal exposure and environmental contamination.

  • Evacuation & Assessment : For spills exceeding 50g of powder or 100mL of concentrated solution, temporarily evacuate the immediate area. Don fresh nitrile gloves, chemical safety goggles, and a fitted particulate respirator.

  • Containment : Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand.

    • Causality: Combustible absorbents like sawdust must be strictly avoided, as they provide an ignition source if the pyrazole is dissolved in a highly flammable organic solvent.

  • Recovery : Sweep the absorbed mixture using non-sparking tools to prevent static ignition. Place the material into a dedicated, sealable solid hazardous waste container.

  • Decontamination & Validation : Wash the affected surface with a 5% mild alkaline detergent solution, followed by a water rinse. Collect all washings into the aqueous hazardous waste stream.

    • Validation Check: Swab the decontaminated surface and analyze via UV-Vis to confirm the total removal of the pyrazole derivative.

Regulatory & Environmental Compliance

Strict adherence to federal and local environmental regulations is non-negotiable. Under the 3 for academic and research laboratories, generators must ensure that hazardous waste determinations are executed by trained professionals[3].

  • Satellite Accumulation : Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation, utilizing secondary containment trays to capture potential leaks.

  • Labeling : Containers must be explicitly labeled with "Hazardous Waste" and the specific chemical name ("Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate") the moment the first drop of waste is added.

  • Ultimate Disposition : Consign the waste to a licensed Environmental Health and Safety (EHS) contractor. Ensure the contractor utilizes high-temperature incineration equipped with alkaline scrubbers to neutralize NOx emissions, preventing atmospheric pollution[1].

References

  • Title : 1116656-05-3|Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate | Source : BLD Pharm | URL :2

  • Title : Pyrazole - Safety Data Sheet | Source : ChemicalBook | URL : 1

  • Title : Regulations for Hazardous Waste Generated at Academic Laboratories | Source : US EPA | URL :3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.